4-(3-Bromophenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYNEHIFPECNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-72-2 | |
| Record name | 4-(3-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3-Bromophenyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-(3-Bromophenyl)pyridine. Intended for professionals in research, chemical synthesis, and drug development, this document delves into the core characteristics of this versatile heterocyclic building block. Key areas covered include its molecular structure, reactivity—with a focus on its prevalent application in Suzuki-Miyaura cross-coupling reactions—and its role as a precursor in the synthesis of advanced materials and pharmaceutically relevant compounds. Safety protocols and handling guidelines are also detailed to ensure safe laboratory practices. This guide aims to be an essential resource, consolidating critical data and procedural insights to facilitate the effective use of this compound in pioneering research and development endeavors.
Introduction
This compound is a substituted aromatic heterocyclic compound that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a brominated phenyl group, offers a unique combination of reactivity and electronic properties. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse functionalities. The pyridine moiety, a common pharmacophore, imparts desirable physicochemical properties and biological activity to larger molecules. This guide will provide an in-depth analysis of the essential properties and applications of this important chemical intermediate.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 4373-72-2 | |
| Molecular Formula | C₁₁H₈BrN | |
| Molecular Weight | 234.10 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 43.0 to 47.0 °C | |
| Purity | Typically >98.0% (GC) | |
| Storage Temperature | Room Temperature |
Spectroscopic Characterization
While experimentally obtained spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the analysis of its isomers and related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings.
-
Pyridine Protons: The protons on the pyridine ring will appear in the downfield region (typically δ 8.5-7.0 ppm). The protons ortho to the nitrogen atom will be the most deshielded.
-
Phenyl Protons: The protons on the bromophenyl ring will also resonate in the aromatic region (typically δ 7.8-7.2 ppm). The proton between the bromine and the pyridine--substituted carbon, and the other protons on the phenyl ring will show characteristic splitting patterns based on their coupling with neighboring protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule.
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the range of δ 150-120 ppm. The carbon atom attached to the nitrogen will be significantly deshielded.
-
Phenyl Carbons: The carbons of the bromophenyl ring will also appear in the aromatic region. The carbon atom bonded to the bromine will be shielded compared to the other phenyl carbons, while the carbon attached to the pyridine ring will be deshielded. Quaternary carbon signals are expected to be weaker in intensity.[1][2][3]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.
-
Aromatic C-H stretching: Bands are expected in the region of 3100-3000 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple sharp bands will be observed in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and benzene rings.[4]
-
C-Br stretching: A band in the lower frequency region (typically around 600-500 cm⁻¹) may be observed for the carbon-bromine bond.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The predicted monoisotopic mass is 232.98401 Da.[5] Fragmentation patterns would likely involve the loss of bromine and cleavage of the bond between the two aromatic rings.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the presence of the bromine atom on the phenyl ring and the nitrogen atom in the pyridine ring.
Suzuki-Miyaura Cross-Coupling
The most significant reaction involving this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The carbon-bromine bond serves as an excellent electrophilic partner for coupling with a wide range of organoboron reagents. This reaction is a cornerstone for constructing biaryl structures, which are prevalent in many biologically active molecules and functional materials.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.
Other Cross-Coupling Reactions
Beyond Suzuki coupling, the C-Br bond in this compound can participate in other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.
Reactions of the Pyridine Ring
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. It can be protonated by acids to form pyridinium salts or alkylated to form quaternary pyridinium compounds. These modifications can be used to alter the solubility and electronic properties of the molecule.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction between 4-pyridylboronic acid (or its ester) and 1,3-dibromobenzene, or alternatively, between 3-bromophenylboronic acid and 4-bromopyridine. The former is often preferred due to the differing reactivity of the two bromine atoms on 1,3-dibromobenzene, allowing for a more controlled reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Pyridylboronic acid
-
1,3-Dibromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-pyridylboronic acid (1.0 equivalent), 1,3-dibromobenzene (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). Then, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Development
This compound is a valuable building block in several areas of research and development due to its versatile reactivity and the useful properties it imparts to target molecules.
Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7] this compound serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. The ability to functionalize the molecule at the bromine position allows for the exploration of a wide chemical space in the search for new drug candidates. For instance, derivatives of phenylpyridines are investigated for their activities as enzyme inhibitors, receptor antagonists, and in other biological pathways.
Diagram of the Role of this compound in Drug Discovery
Caption: A generalized workflow illustrating the utility of this compound in a drug discovery program.
Materials Science and Organic Electronics
In the field of materials science, this compound is utilized in the synthesis of organic semiconductors.[8][9] The extended π-conjugated systems that can be constructed from this building block are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of the pyridine moiety can influence the electron-transporting properties of the material, and the bromo-substituent allows for the systematic modification of the molecular architecture to fine-tune its optoelectronic properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).
-
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin or eye irritation persists, get medical advice/attention.
-
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a synthetically versatile and valuable building block with significant applications in both medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its predictable reactivity in cross-coupling reactions, make it an attractive starting material for the synthesis of a wide array of complex molecules. This technical guide has provided a comprehensive overview of its key characteristics, a reliable synthetic protocol, and insights into its applications. As research in drug discovery and organic electronics continues to advance, the importance of intermediates like this compound is poised to grow, facilitating the development of novel therapeutics and advanced materials.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. bhu.ac.in [bhu.ac.in]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103130784A - Organic semiconductor material containing pyridine and preparation method and application thereof - Google Patents [patents.google.com]
- 9. Editorial: Organic Semiconductors: Investigating the Processing-Structure-Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(3-Bromophenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-bromophenyl)pyridine, a key building block in synthetic and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, and detailed synthetic protocols. A significant focus will be placed on its application as a crucial intermediate in the development of targeted therapeutics, with a special emphasis on the synthesis of kinase inhibitors. This guide aims to be an essential resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.
Introduction: The Significance of the Phenylpyridine Scaffold
The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. When combined with a phenyl group, the resulting phenylpyridine core offers a rigid and tunable platform for developing highly specific ligands for various biological targets. This compound, with its strategically placed bromine atom, serves as a versatile handle for further chemical modifications, most notably through cross-coupling reactions. This makes it an invaluable starting material for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development.
Core Compound Identification
-
Chemical Name: this compound
-
CAS Number: 4373-72-2
-
Molecular Formula: C₁₁H₈BrN
-
Molecular Weight: 234.10 g/mol
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in a research setting. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 43-47 °C | N/A |
| Boiling Point | ~332 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane. | [4][5] |
| InChI Key | LCTYNEHIFPECNL-UHFFFAOYSA-N | N/A |
Spectroscopic Data:
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Suzuki-Miyaura Coupling: A Self-Validating Protocol
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts. The general workflow is depicted below.
Caption: Generalized workflow for the Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar compounds.[6][7][8]
Materials:
-
4-Chloropyridine hydrochloride or 4-Bromopyridine
-
3-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloropyridine hydrochloride (1.0 eq), 3-bromophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).
-
Reaction: Heat the mixture to 70-80 °C and stir vigorously for 18-22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Applications in Drug Discovery: A Focus on TAK1 Kinase Inhibitors
This compound is a valuable building block for the synthesis of various biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, which are a major class of targeted cancer therapies.
The Role of TAK1 in Disease
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[9][10] This pathway is involved in regulating a wide range of cellular processes, including inflammation, cell survival, and apoptosis. Dysregulation of TAK1 signaling has been implicated in various diseases, including cancer and inflammatory disorders.[11][12] Therefore, TAK1 has emerged as a promising therapeutic target.
This compound as a Precursor to TAK1 Inhibitors
The 4-phenylpyridine scaffold is a key structural feature in a class of potent and selective TAK1 inhibitors. One such inhibitor is NG25, a dual inhibitor of TAK1 and MAP4K2.[5][10][13] The synthesis of NG25 and related analogs often starts from a 4-substituted-1H-pyrrolo[2,3-b]pyridine core, which can be derived from precursors like this compound.
The bromine atom on the phenyl ring of this compound allows for further elaboration of the molecule through another cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce the necessary side chains for potent kinase inhibition.
Caption: Conceptual synthetic pathway from this compound to a TAK1 inhibitor.
The development of TAK1 inhibitors like NG25 demonstrates the critical role of versatile building blocks such as this compound in modern drug discovery.[14] The ability to systematically modify different parts of the molecule allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
If on skin, wash with plenty of water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin or eye irritation persists, get medical advice/attention.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This compound is a fundamentally important building block in organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the versatility of the bromine substituent for cross-coupling reactions, makes it an ideal starting point for the synthesis of complex molecules with significant biological activity. The successful development of potent TAK1 kinase inhibitors based on the 4-phenylpyridine scaffold underscores the value of this compound in the ongoing quest for new and effective therapeutics. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to empower researchers and drug development professionals in their scientific endeavors.
References
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 4o91 - Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1 - Summary - Protein Data Bank Japan [pdbj.org]
Authored by a Senior Application Scientist
An In-depth Technical Guide to 4-(3-Bromophenyl)pyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern chemical research and development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's fundamental properties, details its primary synthesis via palladium-catalyzed cross-coupling, explores its applications, and outlines standard characterization protocols.
Compound Identification and Physicochemical Properties
This compound is a biaryl compound consisting of a pyridine ring linked to a bromophenyl ring at the C4 and C1 positions, respectively. Its structure makes it a valuable intermediate, primarily for introducing the pyridylphenyl moiety into larger molecules through further cross-coupling reactions where the bromine atom serves as a reactive handle.
The official IUPAC name for the compound is This compound . Its identity and core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4373-72-2 | [1][2] |
| Molecular Formula | C₁₁H₈BrN | [1][3] |
| Molecular Weight | 234.10 g/mol | |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 43.0 to 47.0 °C | [2] |
| Purity | Typically >98.0% (GC) | [2][4] |
| InChI Key | LCTYNEHIFPECNL-UHFFFAOYSA-N | [4] |
| Storage | Room temperature, in a cool, dark place | [4] |
Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for synthesizing this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organoboron species and an organohalide using a palladium catalyst.[5] For this specific target, the reaction couples a pyridine-4-boronic acid derivative with 1,3-dibromobenzene or, more commonly, 3-bromophenylboronic acid with 4-halopyridine. The latter is often preferred due to the commercial availability and stability of the reactants.
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established, three-step process involving a Pd(0)/Pd(II) cycle.[6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., 4-bromopyridine) to form a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation : A base activates the organoboron compound (e.g., 3-bromophenylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the complex, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; ArPdX [label="Ar¹-Pd(II)L₂-X\n(Aryl-Pd Complex)", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation", shape=plaintext]; ArPdAr [label="Ar¹-Pd(II)L₂-Ar²\n(Diaryl-Pd Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar¹-Ar²\n(Product)", shape=ellipse, fillcolor="#FFFFFF", style=bold, peripheries=2, color="#EA4335"]; Reagents [label="Ar¹-X (4-Halopyridine)\nAr²-B(OH)₂ (3-Bromophenylboronic acid)\n+ Base", shape=box, style=rounded, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> ArPdX; ArPdX -> Transmetal [dir=none]; Transmetal -> ArPdAr; ArPdAr -> RedElim [dir=none]; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; ArPdX [label="Ar¹-Pd(II)L₂-X\n(Aryl-Pd Complex)", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation", shape=plaintext]; ArPdAr [label="Ar¹-Pd(II)L₂-Ar²\n(Diaryl-Pd Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar¹-Ar²\n(Product)", shape=ellipse, fillcolor="#FFFFFF", style=bold, peripheries=2, color="#EA4335"]; Reagents [label="Ar¹-X (4-Halopyridine)\nAr²-B(OH)₂ (3-Bromophenylboronic acid)\n+ Base", shape=box, style=rounded, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> ArPdX; ArPdX -> Transmetal [dir=none]; Transmetal -> ArPdAr; ArPdAr -> RedElim [dir=none]; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];
// Input reagents Reagents -> OxAdd [label=" Ar¹-X", style=dashed]; Reagents -> Transmetal [label=" Ar²-B(OH)₂\n+ Base", style=dashed]; } Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings involving pyridyl halides.[7][8]
Materials:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
3-Bromophenylboronic acid (1.1 eq)
-
Palladium(II) acetate (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridine hydrochloride, 3-bromophenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere, which is critical to prevent the degradation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
// Nodes Start [label="Starting Materials\n(4-Halopyridine, Boronic Acid,\nCatalyst, Base)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Suzuki Coupling\n(Inert Atmosphere, Heat)"]; Workup [label="Aqueous Work-up\n(Extraction & Washing)"]; Purification [label="Column Chromatography"]; Final [label="Pure this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Start [label="Starting Materials\n(4-Halopyridine, Boronic Acid,\nCatalyst, Base)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Suzuki Coupling\n(Inert Atmosphere, Heat)"]; Workup [label="Aqueous Work-up\n(Extraction & Washing)"]; Purification [label="Column Chromatography"]; Final [label="Pure this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Final; } Caption: General workflow for the synthesis and purification.
Applications in Research and Drug Development
The pyridine scaffold is one of the most ubiquitous heterocycles in approved pharmaceuticals, found in drugs for indications ranging from cancer to infectious diseases and hypertension.[9][10] this compound serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.
-
Medicinal Chemistry: The compound is a classic example of a "building block" used in fragment-based or lead optimization campaigns. The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for binding to biological targets like kinases or enzymes.[11] The bromine atom allows for subsequent coupling reactions (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination) to explore the chemical space around the core scaffold and improve potency or pharmacokinetic properties.[12]
-
Materials Science: Biarylpyridine structures are of interest in the development of organic light-emitting diodes (OLEDs), ligands for metal-organic frameworks (MOFs), and functional polymers. The specific electronic properties and rigid structure of this compound make it a candidate for incorporation into these advanced materials.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a distinct set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns of the protons on both the pyridine and phenyl rings can be used to confirm the substitution pattern.
-
¹³C NMR: The carbon spectrum will show 11 distinct signals for the aromatic carbons, confirming the molecular formula.[13]
-
-
Mass Spectrometry (MS): Mass spectral analysis (e.g., GC-MS or LC-MS) will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, often with detection by UV absorbance.[15]
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ensure work is conducted in a well-ventilated fume hood. In case of skin contact, wash with plenty of water.
Conclusion
This compound is a foundational building block in synthetic chemistry, with its value rooted in the strategic placement of a reactive bromine handle on a pharmaceutically relevant biaryl scaffold. Its synthesis is reliably achieved through robust and scalable Suzuki-Miyaura cross-coupling protocols. The insights provided in this guide equip researchers with the necessary technical knowledge to effectively synthesize, characterize, and apply this versatile compound in the pursuit of novel therapeutics and advanced materials.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 4373-72-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. PubChemLite - this compound (C11H8BrN) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 4373-72-2 [sigmaaldrich.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. bcrcp.ac.in [bcrcp.ac.in]
- 12. nbinno.com [nbinno.com]
- 13. rsc.org [rsc.org]
- 14. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Substituted Phenylpyridines: Synthesis, Properties, and Applications
Abstract
The phenylpyridine scaffold is a cornerstone in modern chemistry, serving as a privileged structure in both medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities and optoelectronic properties, governed by the nature and position of substituents on its dual-ring system. This technical guide provides an in-depth review of substituted phenylpyridines, focusing on key literature that has shaped the field. We will explore synthetic methodologies, delve into structure-activity and structure-property relationships, and highlight their applications as therapeutic agents and materials for Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols.
Introduction: The Phenylpyridine Core
The phenylpyridine motif, consisting of a phenyl group directly attached to a pyridine ring, is a versatile and highly valuable scaffold in chemical research.[1] Its significance stems from a combination of factors: the aromatic stability of both rings, the hydrogen-bond accepting capability of the pyridine nitrogen, and the tunable electronic properties afforded by substitution.[2] These features allow for precise modulation of a molecule's interaction with biological targets or its performance in an optoelectronic device.
Early synthetic routes to phenylpyridines, such as the Ullmann reaction, were often harsh and limited in scope.[1] The advent of modern transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, revolutionized access to this scaffold, enabling the synthesis of a vast library of derivatives with diverse functionalities.[1][3]
This guide is structured to provide a comprehensive overview, beginning with the synthetic foundations before branching into the two primary application domains: medicinal chemistry and materials science.
Synthetic Methodologies: Building the Core and Introducing Diversity
The creation of substituted phenylpyridines relies on two primary strategies: (1) formation of the core biaryl structure, and (2) direct functionalization of a pre-formed phenylpyridine.
Core Synthesis via Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is the most widely employed method for synthesizing the phenylpyridine backbone due to its mild conditions and broad functional group tolerance.[1][4] A general workflow for this process is outlined below.
Figure 1: General workflow for Suzuki-Miyaura cross-coupling.
Exemplary Protocol: Synthesis of 3-Phenylpyridine [1]
-
Reaction Setup: To a round-bottom flask, add 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), followed by a degassed solvent mixture (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio).
-
Heating: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 3-phenylpyridine.
Direct C-H Functionalization
An increasingly powerful strategy is the direct functionalization of C-H bonds on a pre-existing phenylpyridine scaffold. This approach is highly atom-economical. Palladium-catalyzed C-H activation has emerged as a robust tool, particularly for functionalizing the ortho-position of the phenyl ring in 2-phenylpyridine, which is directed by the pyridine nitrogen.[5][6] This regioselectivity is driven by the formation of a stable five-membered palladacycle intermediate.
These reactions allow for the introduction of a wide range of functional groups, including aryl, acyl, and trifluoromethylthio moieties.[5] The choice of oxidant, catalyst, and additives is crucial for success. For instance, studies have shown that substrates with electron-donating groups on the aryl ring often react smoothly to give excellent yields, while strong electron-withdrawing groups can sometimes decrease the yield.[5]
Substituted Phenylpyridines in Medicinal Chemistry
The phenylpyridine scaffold is a "privileged structure," frequently appearing in molecules with diverse biological activities.[1][7] Its derivatives have been investigated as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[7][8]
Structure-Activity Relationships (SAR)
The biological activity of phenylpyridine derivatives is highly dependent on the substitution pattern. The relationship between the chemical structure and the biological effect is the core of SAR studies.[9] Key modifications often involve introducing new substituents to explore how changes in steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and hydrogen-bonding potential impact target binding and overall activity.[9][10]
Key SAR Insights from Literature:
-
Anticancer Activity: Many 3-phenylpyridine derivatives have been designed as analogs of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[7] The positioning and nature of substituents on both the phenyl and pyridine rings are critical for microtubule destabilization, leading to cell cycle arrest and apoptosis.[7]
-
Kinase Inhibition: The pyridine nitrogen can act as a crucial hydrogen bond acceptor in the hinge region of many protein kinases, making this scaffold ideal for developing kinase inhibitors. Substitutions are used to achieve selectivity and potency by probing specific pockets within the ATP-binding site.[7]
-
Neuroactive Agents: In the development of dopamine autoreceptor agonists, SAR studies on tetrahydro-4-phenylpyridines revealed that electron-donating groups were better tolerated on the phenyl ring than electron-withdrawing groups.[10] Furthermore, the specific stereochemistry (chirality) of the molecule can have a profound impact on its intrinsic activity.[10]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: For 5-substituted pyridine analogues, the introduction of bulky groups like phenyl or other heteroaryl rings at the C5 position of the pyridine was explored to probe steric influence on CNS binding affinity.[11] This led to the identification of potent agonists and antagonists with Ki values in the nanomolar range.[11]
Mechanism of Action: Kinase Inhibition
A common mechanism of action for phenylpyridine-based drugs is the inhibition of protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers.
Figure 2: General mechanism of kinase inhibition by a phenylpyridine derivative.
Substituted Phenylpyridines in Materials Science
In materials science, the focus shifts from biological activity to photophysical properties. Cyclometalated iridium(III) complexes featuring phenylpyridine ligands are among the most important materials for OLED technology due to their high phosphorescence quantum yields.[12]
Tuning Optoelectronic Properties
The color and efficiency of an OLED are determined by the molecular structure of the emitter.[13] Substituents on the phenylpyridine ligand provide a powerful tool for tuning these properties.
-
Emission Color: The energy of the emitted light (and thus its color) is related to the HOMO-LUMO gap of the complex. Electron-withdrawing groups (like fluorine) on the phenyl ring can stabilize the HOMO level, widening the energy gap and shifting the emission towards the blue region of the spectrum. Conversely, electron-donating groups can narrow the gap, causing a red-shift.
-
Quantum Efficiency: The overall efficiency of the device depends on factors like charge injection, transport, and the radiative decay rate of the excited state.[14][15] Strategic substitution can improve molecular packing in the solid state, enhance thermal stability, and optimize charge transport properties, all of which contribute to higher device performance.[13]
The evolution of emitter materials has progressed from fluorescent compounds to highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) molecules, with substituted phenylpyridines playing a key role in phosphorescent emitters.[13]
Table 1: Effect of Substitution on Emission Properties of Iridium(III) Phenylpyridine Complexes (Illustrative)
| Substituent on Phenyl Ring | Position | Effect on HOMO-LUMO Gap | Emission Color Shift |
| -F (Fluorine) | 4' | Increases | Blue-shift |
| -CF₃ (Trifluoromethyl) | 4' | Increases | Blue-shift |
| -CH₃ (Methyl) | 4' | Decreases | Red-shift |
| -OCH₃ (Methoxy) | 4' | Decreases | Red-shift |
Note: This table provides a generalized trend. Actual properties depend on the entire complex structure.
Conclusion and Future Outlook
Substituted phenylpyridines are a testament to the power of a versatile chemical scaffold. Through decades of research, chemists have developed an impressive toolbox of synthetic methods to access and functionalize this core structure.[16][17] In medicinal chemistry, these derivatives continue to be a rich source of new drug candidates targeting a wide range of diseases, from cancer to neurological disorders.[18] In materials science, they are indispensable for the development of high-performance OLEDs for next-generation displays and solid-state lighting.[14]
Future research will likely focus on developing even more efficient and selective C-H functionalization methods, exploring novel substitution patterns to unlock new biological activities, and designing advanced materials with enhanced stability and quantum efficiency for optoelectronic applications. The convergence of computational design and high-throughput synthesis will undoubtedly accelerate the discovery of new, impactful phenylpyridine derivatives.[19]
References
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in materials for organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 4-(3-Bromophenyl)pyridine for Research and Development
This guide provides an in-depth overview of the critical safety protocols, handling procedures, and essential data for 4-(3-Bromophenyl)pyridine, a key intermediate in pharmaceutical and materials science research. Designed for laboratory professionals, this document synthesizes established safety principles with practical, field-tested insights to ensure procedural integrity and personal safety.
Compound Profile and Strategic Importance
This compound (CAS No. 4373-72-2) is a substituted pyridine derivative.[1] Its bifunctional nature, possessing both a pyridine ring and a brominated phenyl group, makes it a versatile building block in organic synthesis. The pyridine moiety can act as a ligand for metal catalysts or be functionalized, while the bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This dual reactivity is pivotal in the synthesis of complex molecules in drug discovery and the development of novel organic electronic materials.[2]
| Property | Value | Source |
| CAS Number | 4373-72-2 | [2] |
| Molecular Formula | C₁₁H₈BrN | [3] |
| Molecular Weight | 234.10 g/mol | [2] |
| Physical Form | White to very pale yellow crystal or powder | [1] |
| Melting Point | 43-47 °C | [2] |
| Storage Temperature | Room Temperature | [1] |
Hazard Identification and GHS Classification
While a complete toxicological profile for this compound is not extensively documented, the available data and the chemical's structural alerts from its pyridine and bromophenyl components necessitate a cautious approach. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
The signal word for this compound is "Warning" .[1]
It is crucial to recognize that brominated aromatic compounds can pose long-term health risks, including potential bioaccumulation and, in some cases, carcinogenic effects.[4][5] Similarly, pyridine and its derivatives can exhibit toxicity, affecting the liver and central nervous system upon significant exposure.[6][7] Therefore, minimizing exposure is a primary safety objective.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this and other potentially hazardous powdered or volatile compounds is a certified chemical fume hood.[8] This ensures that any dust or vapors are effectively contained and exhausted, preventing inhalation, which is a primary route of exposure. All weighing and transfer operations should be conducted within the fume hood.
Caption: Workflow for handling this compound using engineering controls.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment. The following are the minimum requirements for handling this compound:
-
Eye and Face Protection : Chemical splash goggles are mandatory.[9] For operations with a higher risk of splashing, such as during quenching of a reaction, a face shield should be worn in addition to goggles.[9]
-
Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[10] For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves such as butyl rubber may be more appropriate. Always inspect gloves for any signs of degradation or perforation before use.[11]
-
Body Protection : A flame-resistant laboratory coat is essential.[9] It should be fully buttoned with the sleeves rolled down. For large-scale operations, a chemical-resistant apron may be necessary.
-
Respiratory Protection : While engineering controls should be the primary means of respiratory protection, a NIOSH-approved respirator may be required in situations where these controls are not sufficient or during emergency procedures.[9]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures
-
Preparation : Before handling, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any airborne dust. Use a spatula for solid transfers and avoid creating dust clouds.
-
Dissolution : When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling : After handling, thoroughly decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.
Storage Requirements
Store this compound in a tightly sealed, properly labeled container.[10] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[10]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental release or exposure.
Spill Response
-
Small Spills (within a fume hood) :
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[10]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood) :
-
Evacuate the area immediately.[12]
-
Alert laboratory personnel and contact the institution's emergency response team.
-
Prevent entry into the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet (if available) or relevant hazard information.
-
For spills involving bromine or brominated compounds, neutralization with a 5-10% sodium thiosulfate solution can be an effective decontamination step after the initial absorption.[12]
Caption: Decision-making flowchart for spill response.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] If skin irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Disposal Considerations
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[10] Collect waste in a clearly labeled, sealed container and dispose of it in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[10]
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, coupled with the consistent application of robust engineering controls, correct use of personal protective equipment, and strict adherence to safe handling and emergency procedures, forms the foundation of a secure research environment. This guide serves as a comprehensive resource to empower researchers to work confidently and safely with this important compound.
References
- 1. This compound | 4373-72-2 [sigmaaldrich.com]
- 2. This compound | 4373-72-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. PubChemLite - this compound (C11H8BrN) [pubchemlite.lcsb.uni.lu]
- 4. sunstreamglobal.com [sunstreamglobal.com]
- 5. All news - ECHA [echa.europa.eu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. pppmag.com [pppmag.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
The Strategic Role of 4-(3-Bromophenyl)pyridine in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 4-(3-bromophenyl)pyridine, a versatile and strategically important scaffold in contemporary organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development and materials science, this document elucidates the reactivity and synthetic utility of this compound. We will delve into its application in cornerstone cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, providing not only the mechanistic underpinnings but also field-proven experimental protocols. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is a central focus, aiming to equip the reader with a practical and comprehensive understanding of how to leverage this building block for the synthesis of complex molecular architectures.
Introduction: The Biphenylpyridine Motif and the Strategic Importance of this compound
The biphenylpyridine framework is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an ideal component for designing molecules with specific biological activities or optoelectronic functions. This compound serves as a key precursor to a diverse array of these valuable compounds. The presence of two distinct reactive sites—the pyridine nitrogen, which can act as a ligand or be quaternized, and the bromine-substituted phenyl ring, a versatile handle for carbon-carbon and carbon-heteroatom bond formation—renders it a highly valuable and adaptable building block.
The strategic placement of the bromine atom at the meta-position of the phenyl ring offers specific steric and electronic advantages in directing the assembly of complex molecules, influencing their final conformation and properties. This guide will systematically explore the synthetic transformations that underscore the significance of this compound in the modern synthetic chemist's toolbox.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the starting material is paramount for any synthetic campaign. While several methods exist for the synthesis of substituted pyridines, palladium-catalyzed cross-coupling reactions offer a robust and high-yielding approach to this compound. The Stille coupling, utilizing an organotin reagent, provides a well-established route.
Recommended Protocol: Stille Coupling for the Synthesis of this compound
This protocol is adapted from a reliable literature procedure for the synthesis of a closely related analogue and is expected to provide good yields of the target compound.[2]
Reaction Scheme:
Caption: Stille coupling for this compound synthesis.
Materials:
-
3-Bromophenyltrimethylstannane (1.0 equiv)
-
4-Chloropyridine hydrochloride (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry, argon-purged flask, add 3-bromophenyltrimethylstannane and anhydrous toluene.
-
Add 4-chloropyridine hydrochloride and tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to 110 °C and stir under argon for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expertise & Experience: The choice of a Stille coupling is predicated on its tolerance to a wide range of functional groups and its generally high yields. The use of 4-chloropyridine hydrochloride is a practical choice due to its stability and commercial availability. The potassium fluoride wash is a critical step for the effective removal of tin residues, which can be challenging to separate otherwise.
The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound is the gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures.[3] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial in stabilizing the palladium catalyst and facilitating these steps.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is based on established procedures for the Suzuki coupling of aryl bromides.[3]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tricyclohexylphosphine [PCy₃] (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Trustworthiness: The use of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine is known to promote the oxidative addition of the aryl bromide and enhance the stability of the palladium catalyst, leading to higher yields. Potassium phosphate is a commonly used base that is effective in promoting the transmetalation step.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted olefins.[1]
Experimental Protocol: Heck Reaction of this compound with Butyl Acrylate
This protocol is adapted from general procedures for the Heck reaction of aryl bromides with acrylates.[4]
Materials:
-
This compound (1.0 equiv)
-
Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 equiv)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, butyl acrylate, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the arylated acrylate product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a wide range of amines.[2][5] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanistic Insight: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates the reductive elimination step, which is often rate-limiting.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on a general procedure for the Buchwald-Hartwig amination of aryl bromides.[5]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Add anhydrous toluene and morpholine.
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired N-aryl morpholine derivative.
Comparative Data for Cross-Coupling Reactions
To provide a practical overview for synthetic planning, the following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with aryl bromides, which can be considered representative for this compound.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Heck | Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF | 120 | 16 | 70-85 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
Applications in Drug Discovery and Materials Science
Derivatives of this compound are prevalent in various fields of research and development. In medicinal chemistry, the biphenylpyridine core is found in numerous kinase inhibitors and other therapeutic agents. The ability to readily diversify the scaffold through the reactions described herein allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
In materials science, the rigid and electronically tunable nature of these compounds makes them attractive for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The cross-coupling reactions provide a means to introduce chromophores, fluorophores, and other functional groups to tailor the photophysical and electronic properties of the resulting materials.
Conclusion
This compound has established itself as a cornerstone building block in modern organic synthesis. Its dual reactivity, stemming from the pyridine ring and the bromophenyl moiety, provides a versatile platform for the construction of complex molecular architectures. The mastery of palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, unlocks the full synthetic potential of this scaffold. This guide has provided a comprehensive overview of the key transformations, including mechanistic insights and practical, field-tested protocols. By understanding the principles and experimental nuances outlined herein, researchers and scientists can confidently employ this compound to accelerate their discovery and development efforts in medicinal chemistry and materials science.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
The Strategic Utility of 4-(3-Bromophenyl)pyridine in Contemporary Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Phenylpyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. When coupled with a phenyl group, the resulting phenylpyridine scaffold offers a versatile platform for developing novel therapeutics. Among these, 4-(3-Bromophenyl)pyridine has emerged as a particularly valuable building block. Its strategic placement of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of lead compounds. This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, with a focus on its practical utility in drug discovery workflows.
Commercial Availability and Supplier Overview
This compound is readily available from a range of commercial suppliers, ensuring a reliable supply chain for research and development activities. The compound is typically offered in various purities and quantities to suit different research needs, from small-scale discovery efforts to larger-scale process development. When selecting a supplier, researchers should consider factors such as purity, availability of analytical data (e.g., Certificate of Analysis), and lead times.
| Supplier | Product Number | Purity | CAS Number |
| Tokyo Chemical Industry (TCI) | B4616 | >98.0% (GC) | 4373-72-2 |
| Sigma-Aldrich | BL3H9538A5FE | 98% | 4373-72-2 |
| ChemUniverse | P95366 | 98% | 4373-72-2 |
| CP Lab Safety | - | 98% | 4373-72-2 |
This table is not exhaustive and represents a selection of known suppliers. Researchers are encouraged to consult their institutional procurement systems and supplier catalogs for the most up-to-date information.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields and functional group tolerance, making it a robust and scalable approach. Below is a representative protocol adapted from established methods for similar aryl-heteroaryl couplings.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 4-chloropyridine and (3-bromophenyl)boronic acid.
Materials:
-
4-Chloropyridine hydrochloride
-
(3-Bromophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloropyridine hydrochloride (1.0 eq.), (3-bromophenyl)boronic acid (1.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.
-
Base: Potassium carbonate is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium catalyst.
The Role of this compound in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom serves as a key functional group for introducing further molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Application in the Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure. This compound is an ideal starting material for constructing such scaffolds. For instance, it can be coupled with a variety of boronic acids or esters to generate a library of 4-(biaryl)pyridines, which can then be screened for kinase inhibitory activity. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in the ATP-binding pocket of many kinases.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), potassium phosphate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add 1,4-dioxane (6 mL per mmol of this compound) and distilled water (1.5 mL per mmol of this compound).
-
Stir the mixture under the inert atmosphere for 30 minutes at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, add ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Discovery Workflow
Caption: A simplified drug discovery workflow utilizing this compound.
Conclusion
This compound is a commercially accessible and synthetically versatile building block that holds significant value for medicinal chemists and drug discovery scientists. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds, particularly those relevant to the development of kinase inhibitors and other targeted therapies. The reliable synthesis and commercial availability of this compound, coupled with its proven applicability in creating complex, biologically active molecules, solidify its role as a key intermediate in the modern drug discovery landscape. As the demand for novel therapeutics continues to grow, the strategic application of such well-positioned building blocks will remain essential for accelerating the path from initial concept to clinical candidate.
References
Spectroscopic Elucidation of 4-(3-Bromophenyl)pyridine: A Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(3-Bromophenyl)pyridine, a key structural motif in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to structural characterization. Protocols are detailed as self-validating systems, and all theoretical claims are grounded in authoritative references. Visual diagrams and structured data tables are employed to facilitate understanding and application.
Introduction to this compound
This compound (C₁₁H₈BrN) is a bi-aryl heterocyclic compound featuring a pyridine ring linked to a brominated phenyl ring at the 4-position. Its structural significance lies in its utility as a versatile building block in organic synthesis. The pyridine nitrogen offers a site for coordination chemistry and hydrogen bonding, while the carbon-bromine bond is a prime handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. These properties make it a valuable precursor for developing novel pharmaceuticals and organic electronic materials.
Accurate and unambiguous structural confirmation is paramount before its use in any application. A multi-technique spectroscopic approach provides the highest level of confidence. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a complete spectroscopic fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, it allows for the unambiguous assignment of every hydrogen and carbon atom in its asymmetric structure.
Experimental Protocol: NMR Data Acquisition
The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable NMR data.
Rationale for Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window. A trace amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Frequency: A high-field instrument (e.g., 400 MHz or higher for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.
-
¹³C NMR: Proton-decoupled mode is standard for ¹³C NMR to produce a spectrum of singlets, simplifying the identification of unique carbon environments.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of purified this compound in ~0.6 mL of CDCl₃ (containing 0.03% v/v TMS).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum (e.g., 32,000 data points, 2-second relaxation delay, 256 or more scans to achieve adequate signal-to-noise).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both nuclei.
Visualization of Molecular Structure for NMR Assignment
The following diagram illustrates the numbering scheme used for the assignment of NMR signals.
Caption: Numbering scheme for this compound.
Interpretation of ¹H NMR Data
The ¹H NMR spectrum is expected to show 8 distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring are typically deshielded (shifted downfield) compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H₁ / H₅ | ~ 8.70 | dd | J = 4.4, 1.6 | 2H |
| H₃ / H₆ | ~ 7.45 | dd | J = 4.4, 1.6 | 2H |
| H₂' | ~ 7.75 | t | J = 1.8 | 1H |
| H₆' | ~ 7.55 | ddd | J = 8.0, 2.0, 1.0 | 1H |
| H₄' | ~ 7.65 | ddd | J = 8.0, 2.0, 1.0 | 1H |
| H₅' | ~ 7.35 | t | J = 8.0 | 1H |
Causality of Assignments:
-
H₁/H₅: These protons are ortho to the electron-withdrawing nitrogen and are the most deshielded, appearing furthest downfield. They appear as a doublet of doublets due to coupling with their ortho (H₆/H₃) and meta (H₅/H₁) neighbors.
-
H₃/H₆: These protons are meta to the nitrogen and ortho to the phenyl substituent. They are shielded relative to H₁/H₅ and appear as a doublet of doublets.
-
H₂': This proton is ortho to the bromine atom and meta to the pyridine ring. It is expected to be a triplet (or more accurately, a triplet-like singlet) due to small, similar meta-couplings to H₄' and H₆'.
-
H₆' and H₄': These protons are ortho and para to the bromine, respectively. They will show complex splitting as a doublet of doublet of doublets due to ortho, meta, and para couplings.
-
H₅': This proton is meta to the bromine and shows a characteristic triplet due to coupling with its two ortho neighbors (H₄' and H₆').
Interpretation of ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as C₁/C₅ and C₃/C₆ pairs in the pyridine ring are chemically equivalent due to free rotation around the C-C single bond.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C₁ / C₅ | ~ 150.5 |
| C₃ / C₆ | ~ 121.5 |
| C₄ | ~ 148.0 |
| C₁' | ~ 140.0 |
| C₃' (C-Br) | ~ 123.0 |
| C₂' | ~ 130.5 |
| C₆' | ~ 126.0 |
| C₄' | ~ 132.0 |
| C₅' | ~ 130.0 |
Causality of Assignments:
-
Pyridine Carbons: The carbons adjacent to the nitrogen (C₁/C₅) are the most deshielded in the pyridine ring. The carbon bearing the phenyl group (C₄) is also significantly deshielded.
-
Phenyl Carbons: The C-Br carbon (C₃') is directly influenced by the halogen's electronegativity and appears at a predictable chemical shift (~123 ppm). The ipso-carbon (C₁'), attached to the pyridine ring, is a quaternary carbon and will likely have a lower intensity. The remaining carbons (C₂', C₄', C₅', C₆') will have shifts typical for a substituted benzene ring, influenced by the electronic effects of both the bromine and the pyridyl substituents.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a valuable fingerprint for identification.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets for solid samples.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid this compound onto the crystal.
-
Pressure Application: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum (typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹).
-
Cleaning: Clean the crystal thoroughly after the measurement.
Interpretation of IR Data
The IR spectrum provides confirmation of the key structural components: the aromatic rings and the carbon-halogen bond.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600 - 1580 | Aromatic C=C & C=N Ring Stretch | Strong |
| 1500 - 1400 | Aromatic C=C & C=N Ring Stretch | Strong-Medium |
| 850 - 750 | C-H Out-of-plane Bending | Strong |
| ~ 1070 | C-Br Stretch (Aromatic) | Medium-Strong |
Causality of Assignments:
-
> 3000 cm⁻¹: The presence of peaks in this region is characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the molecule.
-
1600-1400 cm⁻¹: This "fingerprint" region contains multiple strong bands corresponding to the stretching vibrations of the C=C and C=N bonds within the two aromatic rings. The pattern here is highly characteristic of the specific compound.
-
850-750 cm⁻¹: The strong absorptions in this region are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands are diagnostic of the substitution pattern on the rings (1,3-disubstituted benzene and 4-substituted pyridine).
-
~1070 cm⁻¹: Aromatic C-Br bonds typically show a stretching vibration in this region, providing direct evidence for the presence of the bromine substituent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. The fragmentation pattern gives further structural clues.
Experimental Protocol: GC-MS with Electron Ionization (EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this compound. Electron Ionization (EI) is a standard "hard" ionization technique that induces reproducible fragmentation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Injection: Inject 1 µL of the solution into the GC, which separates the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the EI source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and a mass spectrum is generated.
Interpretation of Mass Spectrum Data
The most critical information from the EI-MS is the molecular ion peak, which confirms the molecular weight. For brominated compounds, the isotopic pattern is unmistakable.
Table 4: Expected Key Ions in the Mass Spectrum
| m/z | Ion Identity | Comments |
|---|---|---|
| 235 | [C₁₁H₈⁸¹BrN]⁺ | Molecular Ion (M+2) peak. |
| 233 | [C₁₁H₈⁷⁹BrN]⁺ | Molecular Ion (M⁺) peak. |
| 154 | [M - Br]⁺ | Loss of a bromine radical. |
| 127 | [C₉H₆N]⁺ | Further fragmentation. |
Causality of Assignments:
-
Molecular Ion Cluster (m/z 233/235): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks separated by 2 m/z units, with almost equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The nominal molecular weight is 234.10 g/mol .
-
Fragmentation Pathway: The bond between the phenyl ring and the bromine atom (C-Br) is relatively weak. A common fragmentation pathway involves the homolytic cleavage of this bond, resulting in the loss of a bromine radical (mass 79 or 81) to give a fragment ion at m/z 154. Further fragmentation can lead to other characteristic ions like the one observed at m/z 127 for the isomeric 4-(4-bromophenyl)pyridine[1].
Visualization of Fragmentation
Caption: Primary fragmentation of this compound in EI-MS.
Integrated Spectroscopic Analysis Workflow
A robust structural confirmation is not derived from a single technique but from the integration of all data. The workflow below illustrates this synergistic process.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The structural elucidation of this compound is achieved through a coordinated application of NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the molecular formula and the presence of a single bromine atom via its characteristic M+/M+2 isotopic pattern at m/z 233/235. Infrared spectroscopy verifies the presence of the aromatic rings and the carbon-bromine bond. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive evidence of atomic connectivity, confirming the 4-substituted pyridine and 1,3-disubstituted benzene ring systems. Together, these techniques provide a comprehensive and self-validating spectroscopic profile, ensuring the identity and purity of this important synthetic building block.
References
A Technical Guide to 4-(3-Bromophenyl)pyridine: A Versatile Scaffold for Advanced Research
Foreword: Unlocking Molecular Potential
In the landscape of chemical synthesis and discovery, certain molecular scaffolds emerge not as mere intermediates, but as platforms for innovation. 4-(3-Bromophenyl)pyridine is one such scaffold. Its intrinsic architecture—a synergistic combination of a nucleophilic pyridine ring and a synthetically versatile brominated phenyl ring—offers a dual-handle approach to molecular design. This guide moves beyond a simple recitation of properties; it aims to provide researchers, scientists, and drug development professionals with a strategic perspective on how to leverage this molecule's full potential. We will explore the causality behind synthetic choices and illuminate promising, evidence-based research trajectories in medicinal chemistry, materials science, and catalysis.
Core Molecular Profile and Physicochemical Properties
Understanding the fundamental characteristics of this compound is the prerequisite for its effective application. The molecule's structure presents two key features: the pyridine nitrogen, which can act as a hydrogen bond acceptor, a coordination site for metals, or a basic center, and the carbon-bromine bond on the phenyl ring, a classic gateway for carbon-carbon and carbon-heteroatom bond formation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrN | PubChem[1] |
| Molecular Weight | 234.10 g/mol | TCI |
| CAS Number | 4373-72-2 | TCI |
| Physical State | White to off-white solid (crystal/powder) | TCI[2] |
| Melting Point | 43-47 °C | TCI[2] |
| Purity (Typical) | >98.0% (GC) | TCI |
| Storage | Room Temperature, recommended <15°C in a cool, dark place | TCI[2] |
Safety and Handling: As with its isomers, this compound is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are mandatory. It is known to cause skin and serious eye irritation[1]. Work should be conducted in a well-ventilated fume hood. For detailed toxicology, while data on this specific isomer is limited, profiles of the parent pyridine molecule suggest hepatic and renal effects at high doses in animal studies[3].
Caption: Key reactive sites of this compound.
The Synthetic Nexus: Palladium-Catalyzed Cross-Coupling
The true power of this compound lies in its reactivity, particularly the C-Br bond's susceptibility to palladium-catalyzed cross-coupling reactions. This functionality allows for the precise and efficient introduction of a vast array of chemical moieties, making it an invaluable building block.
Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is arguably the most critical transformation for this scaffold, enabling the formation of a new C-C bond by coupling with an organoboron compound. This reaction is central to synthesizing biaryl structures, which are privileged motifs in both medicinal chemistry and materials science[4][5].
Causality in Experimental Design:
-
Catalyst Choice: A catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is frequently used because it is a commercially available, relatively air-stable precatalyst that reliably initiates the catalytic cycle for aryl bromides[6].
-
Base Selection: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its role is not merely to scavenge the HX byproduct but to activate the boronic acid partner by forming a more nucleophilic boronate species, which is crucial for the transmetalation step with the palladium center[4][5].
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is standard. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Other Key Transformations
-
Sonogashira Coupling: For the introduction of alkyne functionalities, creating structures used in molecular wires or as precursors for more complex heterocycles.
-
Buchwald-Hartwig Amination: To form C-N bonds, providing access to a wide range of substituted anilines and related compounds that are prevalent in pharmacologically active molecules.
-
Heck Coupling: To append alkene groups, useful for creating extended conjugated systems or for further functionalization.
These reactions collectively transform this compound from a simple starting material into a versatile platform for constructing complex molecular architectures.
Frontier Research Areas & Applications
The unique bifunctionality of this compound opens doors to several high-impact research domains.
Caption: Potential research avenues for this compound.
Medicinal Chemistry & Drug Discovery
The pyridine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs[7][8]. Its ability to engage in hydrogen bonding and its weakly basic nature often enhance solubility and bioavailability[9][10]. This compound serves as an ideal starting point for generating libraries of drug-like molecules.
-
Antiproliferative Agents: Many kinase inhibitors utilize a biaryl or related heterocyclic core to occupy the ATP-binding pocket. By performing Suzuki coupling on this compound, researchers can systematically vary the substituent on the phenyl ring to optimize binding affinity and selectivity against cancer-related kinases[11].
-
Antimicrobial Agents: The rise of multidrug-resistant pathogens necessitates novel chemical scaffolds[9][12]. The pyridine motif is a known pharmacophore in antibacterial agents. Functionalizing the bromophenyl moiety can lead to new derivatives with improved potency or novel mechanisms of action against resistant strains like MRSA[9].
-
CNS-Active Compounds: The polarity and size of the pyridine ring make it suitable for scaffolds targeting central nervous system receptors. The lipophilicity and substitution pattern can be fine-tuned via the bromo-position to achieve blood-brain barrier penetration.
Advanced Materials Science
The rigid, planar structure of the bipyridyl system and its coordination capabilities are highly attractive for materials science.
-
Room-Temperature Phosphorescence (RTP): Recent studies have shown that 4-(4-bromophenyl)pyridine derivatives, when confined within host molecules like cucurbit[7]uril or cyclodextrin, can exhibit significant RTP in aqueous solutions[13][14]. The heavy bromine atom enhances intersystem crossing (a key step for phosphorescence), and the supramolecular assembly protects the triplet excited state from non-radiative decay. Research using the 3-bromo isomer could explore how the substitution pattern affects packing and photophysical properties. These materials have potential applications in bioimaging, sensing, and anti-counterfeiting technologies[14].
-
Coordination Polymers and MOFs: The pyridine nitrogen is an excellent ligand for transition metals[15]. By functionalizing the bromo-position with other coordinating groups (e.g., carboxylic acids via lithiation/carboxylation), this compound can be converted into a multitopic linker for constructing metal-organic frameworks (MOFs) with tailored porosity and catalytic activity.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be self-validating by including clear checkpoints and expected outcomes. The synthesis of 4-(3'-acetylphenyl)pyridine is provided as a representative example.
Objective: To synthesize 4-(3'-acetylphenyl)pyridine from this compound and 3-acetylphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
3-Acetylphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Caption: Workflow for a representative Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 234 mg, 1.0 mmol), 3-acetylphenylboronic acid (197 mg, 1.2 mmol), and anhydrous K₂CO₃ (345 mg, 2.5 mmol).
-
Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol). Via syringe, add anhydrous 1,4-dioxane (8 mL) and deionized, degassed water (2 mL). The solution may appear as a yellow suspension.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C. Stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical checkpoint is the consumption of the this compound starting material, which usually occurs within 4-12 hours.
-
Aqueous Work-up: Once the reaction is complete, cool the flask to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(3'-acetylphenyl)pyridine as a solid.
Essential Characterization
Rigorous characterization is paramount to validate the outcome of any synthesis.
-
NMR Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. Successful coupling will be confirmed by the disappearance of the C-Br carbon signal in the ¹³C NMR and the appearance of new aromatic proton signals corresponding to the introduced acetylphenyl group.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
X-ray Crystallography: For unambiguous determination of the three-dimensional structure of crystalline products. Studies on related structures like 4-(3-bromophenyl)pyrimidin-2-amine provide insight into molecular packing and intermolecular interactions[16].
Future Outlook
This compound is more than a chemical reagent; it is a strategic starting point for innovation. Its value is defined by its synthetic accessibility and the dual reactivity of its pyridine and bromophenyl moieties. Future research will likely focus on integrating this scaffold into automated synthesis platforms to rapidly generate and screen large libraries for drug discovery. In materials science, the development of novel phosphorescent sensors and stimuli-responsive materials based on this core is a particularly exciting frontier. The continued exploration of its utility in designing bespoke ligands will undoubtedly contribute to advancements in catalysis. By understanding the fundamental principles outlined in this guide, researchers are well-equipped to unlock the vast potential held within this versatile molecule.
References
- 1. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4373-72-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Multivalent supramolecular assembly with ultralong organic room temperature phosphorescence, high transfer efficiency and ultrahigh antenna effect in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Purely organic light-harvesting phosphorescence energy transfer by β-cyclodextrin pseudorotaxane for mitochondria targeted imaging - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05343K [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Stille Coupling of 4-(3-Bromophenyl)pyridine
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on performing the Stille coupling reaction using 4-(3-Bromophenyl)pyridine. This protocol is designed to be a self-validating system, offering in-depth technical accuracy and explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Strategic Importance of Stille Coupling
The Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Catalyzed by palladium, this reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide.[2][3] Its significance in pharmaceutical and materials science is underscored by its tolerance for a wide array of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[1][4][5]
This protocol focuses on the use of this compound as the electrophilic partner. The pyridine moiety is a common scaffold in medicinal chemistry, and the ability to functionalize the phenyl ring via Stille coupling opens avenues to a diverse range of novel molecular architectures. We will detail a representative coupling with tributyl(vinyl)stannane.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Stille coupling proceeds through a catalytic cycle involving a palladium(0) species.[1][2][4]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][2][4]
-
Transmetalation: The organostannane reagent exchanges its organic group (e.g., vinyl) with the bromide on the palladium center.[1][2] This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Coupling of this compound with Tributyl(vinyl)stannane
This protocol provides a detailed methodology for a representative Stille coupling. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Supplier |
| This compound | C₁₁H₈BrN | 234.10 | 1.0 | 1.0 | e.g., Sigma-Aldrich |
| Tributyl(vinyl)stannane | C₁₄H₃₀Sn | 317.10 | 1.2 | 1.2 | e.g., Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | e.g., Strem Chemicals |
| Anhydrous Toluene | C₇H₈ | 92.14 | 10 mL | - | e.g., Acros Organics |
| Saturated aq. KF solution | KF | 58.10 | ~10 mL | - | Prepared in-house |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | e.g., Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | e.g., VWR |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (234 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Rationale: Flame-drying the glassware removes adsorbed water, which can be detrimental to some catalytic reactions. While Stille reactions are generally tolerant to moisture, ensuring anhydrous conditions is good practice for reproducibility.[1][5] Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that readily generates the active catalytic species in solution.[3][6]
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfill.
-
Rationale: This procedure removes oxygen from the reaction vessel. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of argon, add 10 mL of anhydrous toluene via syringe. Stir the mixture until all solids have dissolved.
-
Add tributyl(vinyl)stannane (0.41 mL, 1.2 mmol) via syringe.
-
Rationale: Toluene is a common solvent for Stille couplings due to its ability to dissolve the reagents and its relatively high boiling point, allowing for elevated reaction temperatures if necessary. A slight excess of the organostannane is used to ensure complete consumption of the limiting aryl bromide and to compensate for any potential side reactions like homocoupling.[2]
-
-
Reaction Conditions:
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Rationale: Heating is often required to promote the rate of the catalytic cycle, particularly the oxidative addition and transmetalation steps.[5] The reaction time can vary depending on the specific substrates.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.
-
Rationale: This is a crucial step for removing the toxic tributyltin bromide byproduct. Fluoride ions have a high affinity for tin and form insoluble tributyltin fluoride, which can be removed by filtration.[1]
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(3-vinylphenyl)pyridine.
-
Figure 2: Experimental workflow for the Stille coupling of this compound.
Safety and Handling Precautions
Organotin compounds are highly toxic and require careful handling. [2][7][8]
-
Exposure Routes: Toxicity can occur through ingestion, inhalation, and skin contact.[7] Organotins can affect the central nervous system.[7]
-
Handling: Always handle organotin reagents in a well-ventilated chemical fume hood.[8] Use proper syringe techniques for transfers.[8]
-
Personal Protective Equipment (PPE): Wear chemically resistant gloves, a lab coat, and safety goggles at all times.[9]
-
Spills: In case of a spill, absorb the material with a spill pillow or other inert absorbent material, place it in a sealed container, and dispose of it as hazardous waste according to institutional guidelines.[7]
-
Waste Disposal: All waste materials contaminated with organotins must be disposed of in designated hazardous waste containers.[7][9] Do not pour organotin waste down the drain.[10]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh bottle of palladium catalyst or a different precatalyst (e.g., Pd₂(dba)₃ with a phosphine ligand). |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor quality reagents | Ensure reagents are pure and the solvent is anhydrous. | |
| Formation of homocoupled byproduct | Stannane homocoupling | Use a slight excess (1.1-1.2 eq.) of the stannane, but avoid large excesses. Ensure the reaction is truly anaerobic. |
| Difficulty removing tin byproducts | Incomplete reaction with KF | Increase the stirring time with the KF solution or gently heat the mixture. |
| Alternative workup: filter the crude reaction mixture through a plug of silica gel with a triethylamine-containing eluent.[1] |
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. organicreactions.org [organicreactions.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. fishersci.fr [fishersci.fr]
The Versatile Scaffold: Application Notes and Protocols for 4-(3-Bromophenyl)pyridine in Medicinal Chemistry
Introduction: The Strategic Importance of the 4-(3-Bromophenyl)pyridine Moiety
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] The strategic incorporation of a 3-bromophenyl substituent at the 4-position of the pyridine ring creates the this compound moiety, a versatile and highly valuable building block in drug discovery. The bromine atom serves as a key functional handle, enabling a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce diverse molecular complexity.[3][4] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. Furthermore, the phenylpyridine core itself is a recognized pharmacophore in many biologically active molecules, particularly in the realm of kinase inhibition, where it can effectively interact with the hinge region of the ATP-binding pocket.[5][6] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its derivatization and biological evaluation.
Core Applications in Drug Discovery
The this compound scaffold has been successfully employed in the development of a range of therapeutic agents, demonstrating its broad utility.
Kinase Inhibitors for Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The phenylpyridine core of this compound serves as an excellent starting point for the design of kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-(phenylamino)quinazoline and related pyridopyrimidine structures are potent inhibitors of EGFR tyrosine kinase activity.[5][6] The 4-(3-bromophenyl)amino moiety has been shown to be particularly effective, with derivatives exhibiting IC50 values in the nanomolar range.[5]
-
c-Jun N-terminal Kinase (JNK) Inhibitors: The 4-(pyrazol-3-yl)-pyridine scaffold, derived from precursors like this compound, has been developed into a series of potent JNK inhibitors.[2][7] These compounds are being investigated for their therapeutic potential in neurodegenerative diseases, inflammatory disorders, and cancer.
-
Aurora A Kinase Inhibitors: Quinazoline derivatives bearing the 2-(3-bromophenyl) substituent have been identified as selective inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancer.[8]
-
Pim-1 Kinase Inhibitors: Novel pyridine derivatives have been designed and synthesized as potential inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[9]
The general principle behind the efficacy of these compounds lies in the ability of the pyridine nitrogen to form a crucial hydrogen bond with the hinge region of the kinase ATP-binding site, while the substituted phenyl ring occupies a hydrophobic pocket, with further modifications allowing for tailored interactions with the surrounding amino acid residues.
Experimental Protocols
Protocol 1: Synthesis of 4-(3-Arylphenyl)pyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, ideal for derivatizing aryl halides like this compound. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for achieving high yields and minimizing side products.[3][10] 1,4-Dioxane is a common solvent for this reaction due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-(3-arylphenyl)pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Diagram: General Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of 4-(3-arylphenyl)pyridine derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of ATP consumed is quantified, often using a luminescent detection method, which provides a sensitive and high-throughput means of determining the compound's potency (IC50 value).
Materials:
-
Kinase of interest (e.g., EGFR, JNK, Aurora A)
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations in the assay.
-
In a white, opaque microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final volume is typically 25-50 µL. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C or room temperature) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding an equal volume of the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability (Cytotoxicity) Assay
This protocol outlines the use of a CCK-8 assay to determine the effect of synthesized compounds on the viability of cancer cell lines.[11]
Rationale: The CCK-8 assay is a colorimetric assay that measures the activity of cellular dehydrogenases, which is proportional to the number of viable cells. This allows for the quantification of a compound's cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line of interest (e.g., A431, MCF-7, HT-29)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-containing medium).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Data Presentation
The following table summarizes the reported biological activities of representative compounds derived from a 4-(bromophenyl)pyridine scaffold.
| Compound Class | Target | Assay | IC50 Value | Reference |
| Pyridopyrimidine | EGFR | Enzyme Inhibition | 0.5-10 nM | [5] |
| Pyridopyrimidine | EGFR | A431 Cell Autophosphorylation | 8-40 nM | [5] |
| Quinazoline | Aurora A Kinase | Enzyme Inhibition | Potent Inhibition | [8] |
| 4-(Pyrazol-3-yl)-pyridine | JNK3 | Enzyme Inhibition | 0.63 µM | [7] |
| 2-Iminopyridine | PDE3A | Enzyme Inhibition | 27 µM | [12] |
| 2-Iminopyridine | HT-29 Colon Cancer Cells | Cell Viability | 3 µM | [12] |
Visualization of a Key Signaling Pathway
DOT Diagram: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a this compound-based inhibitor.
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its synthetic tractability, coupled with the favorable pharmacological properties of the resulting phenylpyridine core, makes it an invaluable starting point for the development of novel therapeutics, particularly in oncology. The protocols detailed herein provide a framework for the synthesis and evaluation of new chemical entities based on this versatile scaffold. Future research will undoubtedly continue to leverage the unique attributes of this compound to design next-generation inhibitors with enhanced potency, selectivity, and drug-like properties, further expanding its role in the fight against a multitude of diseases.
References
- 1. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 12. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-(3-Bromophenyl)pyridine as a Versatile Building Block for Advanced OLED Materials
Introduction: The Strategic Importance of 4-(3-Bromophenyl)pyridine in OLED Emitter and Host Material Synthesis
The advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the innovation of novel organic materials that exhibit superior efficiency, stability, and color purity. Within the vast landscape of molecular building blocks, this compound stands out as a particularly strategic precursor for the synthesis of a diverse range of materials essential for high-performance OLEDs. Its unique molecular architecture, featuring a bromine atom at the meta-position of the phenyl ring and a nitrogen atom in the pyridine ring, offers a versatile platform for creating complex, functional molecules for various layers within the OLED device stack.
The bromine substituent serves as a reactive handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of extended π-conjugated systems. This capability is crucial for tuning the electronic and photophysical properties of the resulting materials. The pyridine moiety, with its electron-deficient nature, imparts desirable electron-transporting properties and can also serve as a ligand for the coordination of metal centers in phosphorescent emitters. This dual functionality makes this compound a valuable building block for hole-transporting materials (HTMs), host materials for phosphorescent emitters, and the emitters themselves. This application note provides a comprehensive guide for researchers on the strategic use of this compound in the synthesis of advanced OLED materials, complete with detailed experimental protocols and an exploration of the underlying scientific principles.
Core Applications of this compound in OLED Material Synthesis
The strategic placement of the bromine atom and the inherent electronic properties of the pyridine ring in this compound allow for its application in several key areas of OLED material development:
-
Hole-Transporting Materials (HTMs): The pyridine core can be functionalized with hole-transporting moieties, such as triarylamines, via Buchwald-Hartwig amination. The resulting materials can exhibit high hole mobility and suitable energy levels for efficient hole injection and transport from the anode to the emissive layer.
-
Bipolar Host Materials: By combining electron-donating and electron-accepting units through sequential cross-coupling reactions, this compound can be used to construct bipolar host materials. These materials can transport both holes and electrons, leading to a more balanced charge distribution within the emissive layer and improved device efficiency.
-
Phosphorescent Emitters: The pyridine-phenyl scaffold can act as a cyclometalating ligand for heavy metal ions like iridium(III), forming highly efficient phosphorescent emitters. The bromine atom allows for further functionalization to fine-tune the emission color and photophysical properties of the resulting complexes.
Synthetic Strategies and Key Reactions
The true utility of this compound lies in its reactivity in a range of powerful cross-coupling reactions. Understanding and mastering these reactions is key to successfully synthesizing novel OLED materials.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is particularly well-suited for creating biaryl structures common in OLED materials.[1] This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which is essential for the synthesis of triarylamine-based HTMs.[2] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine.
Ullmann Condensation: A Classic C-N and C-O Coupling Method
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N and C-O bonds.[3] While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool, especially for certain substrates.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations using this compound.
Protocol 1: Synthesis of a Biaryl Pyridine Derivative via Suzuki-Miyaura Coupling
Objective: To synthesize 4-(3-(naphthalen-2-yl)phenyl)pyridine, a potential core structure for an OLED host material.
Materials:
-
This compound (1.0 mmol, 234 mg)
-
Naphthalene-2-boronic acid (1.2 mmol, 206 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a 50 mL round-bottom flask, add this compound, naphthalene-2-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of a Triarylamine-based Hole-Transport Material via Buchwald-Hartwig Amination
Objective: To synthesize N,N-diphenyl-3'-(pyridin-4-yl)biphenyl-3-amine, a potential hole-transport material.
Materials:
-
This compound (1.0 mmol, 234 mg)
-
Diphenylamine (1.2 mmol, 203 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (10 mL)
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
In a separate oven-dried Schlenk tube, add this compound, diphenylamine, and sodium tert-butoxide.
-
Evacuate and backfill this tube with argon.
-
Transfer the catalyst solution to the second Schlenk tube via a syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the final product.
Characterization and Performance Data
The successful synthesis of novel OLED materials requires rigorous characterization of their photophysical and electrochemical properties. The following tables provide representative data for materials derived from pyridine-based building blocks, illustrating the typical performance metrics that should be evaluated.
Table 1: Photophysical Properties of Representative Pyridine-Containing OLED Materials
| Material Class | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) |
| Pyrene-Pyridine HTM[4] | 345 | 450 (in film) | 0.65 (in film) |
| Iridium(III) Complex Emitter[5] | 250-450 | 510-606 | 0.1-0.4 |
| Bipolar Terpyridine Host[6] | 371 (in film) | 480 (in film) | Not Reported |
Table 2: Electrochemical and Device Performance Data of Representative OLEDs
| Material Type | HOMO (eV) | LUMO (eV) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) |
| Pyrene-Pyridine HTM based device[4] | -5.6 | -2.4 | 9 | 17,300 |
| Iridium(III) Emitter based device[7] | Not Reported | Not Reported | 4.18 | Not Reported |
| Bipolar Terpyridine Host based device[6] | -5.98 | -2.85 | 22.35 | 19,986 |
Structure of a Typical OLED Device
The newly synthesized materials from this compound can be incorporated into a multilayer OLED device. A typical device architecture is illustrated below.
Conclusion and Future Outlook
This compound has demonstrated its potential as a highly versatile and valuable building block for the synthesis of a wide array of functional materials for organic light-emitting diodes. Its amenability to key cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig allows for the rational design and construction of complex molecular architectures with tailored electronic and photophysical properties. The protocols and data presented in this application note serve as a foundational guide for researchers to explore the vast chemical space accessible from this precursor.
Future research in this area will likely focus on the development of novel catalysts that can facilitate these coupling reactions under even milder conditions and with greater functional group tolerance. Furthermore, the exploration of new molecular designs incorporating this compound is expected to lead to the discovery of next-generation OLED materials with enhanced efficiency, stability, and color purity, paving the way for more advanced display and lighting technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of phosphorescent cyclometalated iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of phenylpyridine-based iridium(III) complex for solution-processed phosphorescent organic light-emitting diode - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 4-(3-Bromophenyl)pyridine Scaffold
An Application Guide: Palladium-Catalyzed Cross-Coupling Reactions with 4-(3-Bromophenyl)pyridine
In the landscape of modern drug discovery and materials science, the pyridine ring is a privileged scaffold, integral to the structure of numerous therapeutic agents and functional materials.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in designing molecules with specific biological activities.[1] The compound this compound serves as a highly versatile and valuable building block, offering two distinct, orthogonally reactive sites for molecular elaboration. The pyridine nitrogen provides a handle for modulating solubility and forming salts, while the carbon-bromine bond on the phenyl ring is a prime substrate for palladium-catalyzed cross-coupling reactions.[4]
This guide provides an in-depth exploration of the key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—utilizing this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering researchers the insights needed to optimize these powerful transformations for their specific synthetic challenges.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium(0)/palladium(II) catalytic cycle.[5][6] Understanding this fundamental mechanism is crucial for troubleshooting and adapting protocols. The cycle universally proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the choice of ligand.[6][7]
-
Transmetalation / Insertion: The specific mechanism diverges here.
-
In Suzuki and Sonogashira couplings, a second organic fragment is transferred to the palladium center from an organometallic reagent (boronic acid or copper acetylide, respectively).[8][9]
-
In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-Aryl bond (migratory insertion).[10][11]
-
In Buchwald-Hartwig amination , the amine coordinates to the palladium, and after deprotonation by a base, forms a palladium-amido complex.[12][13]
-
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[6][12]
Caption: Generalized Palladium(0)/Pd(II) catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between two sp²-hybridized centers.[14] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, their stability, and the generally mild reaction conditions.[14]
Causality in Experimental Design
-
Catalyst & Ligand: For a relatively electron-rich substrate like this compound, a standard catalyst like Pd(PPh₃)₄ can be effective.[15] However, for more challenging couplings or to achieve lower catalyst loadings, pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are superior.[16] These ligands promote faster oxidative addition and reductive elimination.
-
Base: The base is critical. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[7][14] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices. The choice of base can influence reaction rate and side reactions; for instance, K₃PO₄ is often effective for less reactive boronic acids.[17]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typical.[15][18] Water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.
Protocol: Synthesis of 4-(3-(4-methoxyphenyl)phenyl)pyridine
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | >90 |
| 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | dppf | K₃PO₄ | DMF/H₂O | 100 | 85-95 |
| 3-Thiopheneboronic acid | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |
| Pyridine-4-boronic acid ester | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 75-85 |
Table 1: Representative conditions for Suzuki-Miyaura coupling with this compound.
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction forges a bond between an aryl halide and an alkene, providing a powerful route to substituted olefins.[10][19] A key feature is its excellent stereoselectivity, typically favoring the trans isomer.[19]
Causality in Experimental Design
-
Catalyst & Ligand: The choice of catalyst is critical. While classical Pd(OAc)₂/PPh₃ systems work, phosphine-free catalysts or those with bulky phosphine ligands can be more robust and prevent catalyst deactivation.[19][20] For electron-rich alkenes, a cationic palladium intermediate pathway may be favored, which can be influenced by additives like silver salts.
-
Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. Its role is twofold: to neutralize the HBr generated during the reaction and to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.[10][11]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are preferred as they can stabilize the charged intermediates in the catalytic cycle.[11][20]
Protocol: Synthesis of (E)-4-(3-styrylphenyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ and P(o-tol)₃ in anhydrous DMF. Stir for 10 minutes to allow for pre-catalyst formation.
-
Add this compound, styrene, and triethylamine to the catalyst solution.
-
Seal the tube and heat the mixture to 120 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the residue via column chromatography to afford the trans-stilbene derivative.
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | >90 |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 85-95 |
| 4-Vinylpyridine | PdCl₂(PPh₃)₂ | K₂CO₃ | DMAc | 130 | 70-80 |
| Cyclohexene | Jeffery Conditions | NaHCO₃ | Acetonitrile | 80 | 65-75 |
| Note: Jeffery conditions often involve a phase-transfer catalyst like TBAB. |
Table 2: Representative conditions for Heck coupling with this compound.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides.[9][21] This reaction uniquely employs a dual-catalyst system, using both palladium and a copper(I) salt co-catalyst.[9]
Causality in Experimental Design
-
Palladium Catalyst: Standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are highly effective. The palladium complex orchestrates the main cross-coupling cycle.[22][23]
-
Copper Co-catalyst: A copper(I) salt, typically CuI, is essential in the traditional Sonogashira reaction. Its role is to react with the terminal alkyne and the base to form a copper(I) acetylide intermediate.[9] This species then undergoes transmetalation with the Pd(II)-aryl complex. While effective, copper can promote undesirable alkyne homocoupling (Glaser coupling). Copper-free protocols exist but often require different ligands and conditions.[21][23]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to deprotonate the terminal alkyne and as the reaction solvent in many cases.[22][24]
Protocol: Synthesis of 4-(3-(Phenylethynyl)phenyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed triethylamine via syringe to dissolve the solids.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to increase the rate.
-
Monitor the reaction by TLC. A precipitate of triethylammonium bromide will form as the reaction proceeds.
-
Once the reaction is complete (typically 2-6 hours), filter the mixture through a pad of Celite to remove the salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base/Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | 60 | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N / THF | 50 | 85-95 |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPEA / DMF | 70 | 80-90 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | RT | 85-95 |
Table 3: Representative conditions for Sonogashira coupling with this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[12][25] The reaction directly couples an aryl halide with a primary or secondary amine.[25]
Causality in Experimental Design
-
Catalyst & Ligand: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands.[8] Ligands like BINAP, XPhos, RuPhos, or Josiphos are common.[12] They facilitate both the oxidative addition and the challenging C-N bond-forming reductive elimination step. Pre-formed catalysts (precatalysts) are often used to ensure efficient generation of the active Pd(0) species.[6][26]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[12] Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or K₃PO₄ can be used for sensitive substrates.[13][27]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are required to prevent quenching of the strong base.[27][28]
Protocol: Synthesis of N-Butyl-3-(pyridin-4-yl)aniline
Materials:
-
This compound (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound.
-
Remove the tube from the glovebox, add anhydrous toluene and n-butylamine via syringe under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 4-18 hours.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | >90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 90 | 85-95 |
| Ammonia (equiv.) | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 65-75 |
| Note: Coupling with ammonia or its equivalents is a specialized subset of this reaction. |
Table 4: Representative conditions for Buchwald-Hartwig amination with this compound.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. bcrcp.ac.in [bcrcp.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scirp.org [scirp.org]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 27. research.rug.nl [research.rug.nl]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Coordination Reactions Involving 4-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Role of 4-(3-Bromophenyl)pyridine in Coordination Chemistry
This compound stands as a versatile and strategically important ligand in the field of coordination chemistry. Its unique molecular architecture, featuring a pyridine ring for robust N-coordination to metal centers and a bromophenyl group, opens up a dual functionality that is highly sought after in materials science and drug development. The pyridine nitrogen, with its available lone pair of electrons, acts as a potent Lewis base, readily forming stable coordination complexes with a wide range of transition metals.[1][2] Concurrently, the bromine atom on the phenyl ring serves as a reactive handle for further synthetic modifications, such as cross-coupling reactions, allowing for the construction of intricate, multidimensional supramolecular structures and functional materials. This application note provides a comprehensive guide to the N-coordination reactions of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Mechanistic Insights: The Causality Behind N-Coordination
The formation of a coordination complex between this compound and a transition metal ion is fundamentally a Lewis acid-base reaction. The pyridine nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, making it an effective electron-pair donor (Lewis base). Transition metal ions, with their vacant d-orbitals, act as electron-pair acceptors (Lewis acids). The coordination bond is formed through the donation of the nitrogen's lone pair into an empty orbital of the metal center.
The strength and geometry of this coordination bond are influenced by several factors:
-
The nature of the metal ion: Different metals have varying Lewis acidity, coordination numbers, and preferred geometries (e.g., tetrahedral, square planar, octahedral).[2]
-
The steric and electronic properties of the ligand: The presence of the bromophenyl group can introduce steric hindrance that may influence the number of ligands that can coordinate to a metal center.
-
The reaction solvent: The polarity and coordinating ability of the solvent can impact the solubility of the reactants and the stability of the resulting complex.
Experimental Protocol: Synthesis of a Representative Cobalt(II) Complex
This protocol details the synthesis of a representative transition metal complex, dichlorobis(this compound)cobalt(II), [CoCl₂(C₁₁H₈BrN)₂]. This procedure is based on established methods for the synthesis of similar pyridine-based cobalt(II) complexes.
Materials and Reagents:
-
This compound (C₁₁H₈BrN)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Anhydrous Ethanol
-
Diethyl ether
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Reactant Solutions:
-
In a 50 mL Schlenk flask, dissolve this compound (2 equivalents) in 15 mL of anhydrous ethanol. Stir the solution at room temperature until the ligand is fully dissolved.
-
In a separate vial, dissolve cobalt(II) chloride hexahydrate (1 equivalent) in 5 mL of anhydrous ethanol. Gentle warming may be required to facilitate dissolution.
-
-
Reaction Setup:
-
Place the Schlenk flask containing the ligand solution on a magnetic stirrer and begin stirring.
-
Slowly add the cobalt(II) chloride solution to the ligand solution dropwise using a syringe or dropping funnel over a period of 10-15 minutes.
-
A color change and the formation of a precipitate are typically observed upon addition of the metal salt.
-
-
Reaction and Product Isolation:
-
After the addition is complete, attach a condenser to the flask and reflux the reaction mixture under an inert atmosphere for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Further cooling in an ice bath may promote additional precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the final complex.
-
Data Presentation: Key Reaction Parameters and Expected Outcomes
| Parameter | Value/Observation |
| Stoichiometry (Ligand:Metal) | 2:1 |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-90% |
| Appearance of Product | Typically a colored (e.g., blue or purple for Co(II)) crystalline solid |
| Solubility | Generally soluble in polar aprotic solvents like DMF and DMSO |
Characterization of the Coordination Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized complex.
-
Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to the metal center typically results in a shift of the C=N stretching vibration to a higher frequency (wavenumber) compared to the free ligand.
-
¹H and ¹³C NMR Spectroscopy: While paramagnetic complexes like Co(II) can lead to broadened NMR signals, changes in the chemical shifts of the pyridine protons and carbons upon coordination can provide evidence of complex formation.
-
UV-Vis Spectroscopy: The formation of the coordination complex will result in a new absorption spectrum with characteristic d-d transitions for the metal ion in the visible region.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise molecular structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[3][4][5]
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis of a Cobalt(II) complex.
Visualizing the N-Coordination
Caption: N-coordination of this compound to a metal center.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; solubility issues. | Extend the reflux time; ensure anhydrous conditions; try a different solvent like methanol or acetonitrile. |
| Oily Product | Impurities or incomplete solvent removal. | Triturate the product with a non-polar solvent like hexane; ensure thorough drying under vacuum. |
| Inconclusive Spectroscopic Data | Paramagnetism of the metal center (for NMR); presence of impurities. | Use a different characterization technique like magnetic susceptibility; purify the product by recrystallization. |
Conclusion
This compound is a valuable ligand for the construction of a diverse range of coordination complexes. The protocol provided herein offers a reliable starting point for the synthesis of such complexes. The dual functionality of this ligand, combining a robust coordination site with a handle for further functionalization, ensures its continued importance in the development of new materials and potential therapeutic agents. Careful execution of the synthetic procedure and thorough characterization are paramount to obtaining pure and well-defined coordination compounds.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 3. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 4-(3-Bromophenyl)pyridine
Introduction: Strategic Importance of 4-(3-Bromophenyl)pyridine in Medicinal Chemistry
The this compound scaffold is a cornerstone in modern drug discovery and development. Its constituent parts—a pyridine ring and a brominated phenyl group—offer a versatile platform for the synthesis of complex molecular architectures. The pyridine moiety, a common nitrogen heterocycle in FDA-approved drugs, provides a basic center that can engage in crucial hydrogen bonding interactions with biological targets.[1][2] The bromine atom on the phenyl ring serves as a valuable synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. However, the strategic derivatization of the pyridine ring itself unlocks a multitude of possibilities for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of lead compounds.
This comprehensive guide provides detailed application notes and protocols for the selective functionalization of the pyridine ring of this compound. We will delve into a range of synthetic strategies, from activating the nitrogen atom to direct C-H functionalization, providing researchers with a robust toolkit for analog synthesis and library generation. Each section will not only present step-by-step protocols but also elucidate the underlying chemical principles to empower rational experimental design.
Part 1: Activation of the Pyridine Nitrogen: N-Oxidation and N-Alkylation
Activation of the pyridine nitrogen is a common initial step to modulate the electronic properties of the ring, making it more susceptible to certain transformations.
N-Oxidation: Enhancing Reactivity and Enabling Further Functionalization
The conversion of the pyridine nitrogen to an N-oxide significantly alters the electron distribution within the ring, activating the C2 and C4 positions for both nucleophilic and electrophilic attack.[3][4] The resulting N-oxide can also serve as a precursor for a variety of functional groups.
Conceptual Workflow for N-Oxidation
Caption: General workflow for the N-oxidation of this compound.
Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Rationale: m-CPBA is a widely used, commercially available, and relatively safe peroxy acid for the N-oxidation of pyridines.[5] The reaction is typically clean and proceeds under mild conditions.
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution. The reaction is exothermic, so slow addition is recommended.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to afford this compound N-oxide.
-
Table 1: Comparison of Common N-Oxidation Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | DCM or CHCl₃, 0 °C to rt | Commercially available, reliable | Byproduct removal can be tedious |
| H₂O₂/Acetic Acid | Acetic acid, 70-80 °C | Inexpensive | Requires elevated temperatures |
| Oxone® | H₂O/Acetone, rt | Environmentally friendly | Can be less selective with other functional groups |
N-Alkylation: Formation of Pyridinium Salts
N-alkylation of the pyridine nitrogen with an alkyl halide leads to the formation of a positively charged pyridinium salt. This modification dramatically alters the molecule's solubility and electronic properties, making the ring more susceptible to nucleophilic attack.
Protocol 2: N-Alkylation with an Alkyl Halide
-
Rationale: This is a straightforward and widely used method for the synthesis of N-alkylpyridinium salts. The choice of solvent and temperature can influence the reaction rate.
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile, acetone, or N,N-dimethylformamide (DMF).
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.
-
The pyridinium salt often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials.
-
Dry the N-alkyl-4-(3-bromophenyl)pyridinium salt under vacuum.
-
Part 2: Direct C-H Functionalization of the Pyridine Ring
Direct C-H functionalization is a powerful and atom-economical strategy for introducing new substituents onto the pyridine ring without the need for pre-functionalization.[2]
Minisci-Type Radical Alkylation
The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) pyridine ring.[6][7] This reaction is particularly effective for introducing alkyl groups at the C2 and C4 positions.
Conceptual Workflow for Minisci Reaction
Caption: Simplified mechanism of the Minisci radical alkylation.
Protocol 3: Minisci Alkylation with a Carboxylic Acid
-
Rationale: This classic Minisci protocol utilizes a carboxylic acid as the source of the alkyl radical through oxidative decarboxylation, offering a broad scope of readily available starting materials.[7]
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or DMSO.
-
Add the carboxylic acid (e.g., pivalic acid for a tert-butyl group) (3-5 eq).
-
Carefully add a strong acid, such as sulfuric acid, to protonate the pyridine.
-
Add a catalytic amount of silver nitrate (AgNO₃) (0.1-0.2 eq).
-
Heat the mixture to 50-80 °C.
-
Add a solution of ammonium persulfate ((NH₄)₂S₂O₈) (2-3 eq) in water dropwise to the heated reaction mixture. Effervescence (CO₂ evolution) should be observed.
-
After the addition is complete, continue heating for 1-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and basify with an aqueous solution of sodium hydroxide or ammonia.
-
Extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the C2-alkylated this compound.
-
Table 2: Regioselectivity in Minisci Reactions on 4-Substituted Pyridines
| Position | Electronic/Steric Factors | Expected Outcome for this compound |
| C2/C6 | Electronically favored, sterically accessible | Major product |
| C3/C5 | Electronically disfavored | Minor or no product |
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) allows for the regioselective functionalization of the C3 and C5 positions of the pyridine ring by using a directing group to guide a strong base to deprotonate an adjacent C-H bond.[8][9] While the pyridine nitrogen itself can act as a directing group, its efficacy can be limited. The introduction of a stronger directing group at the C3 position would be necessary for selective C4 functionalization, which is beyond the scope of this direct functionalization section. However, understanding the principles of DoM is crucial for advanced synthetic planning.
Transition Metal-Catalyzed C-H Activation
Palladium, rhodium, and iridium catalysts can mediate the direct arylation, alkylation, or alkenylation of pyridine C-H bonds.[10] These methods often offer high regioselectivity and functional group tolerance. For 4-arylpyridines, C-H functionalization at the C3 position has been achieved through palladium-catalyzed 1,4-migration strategies.[11][12]
Part 3: Halogenation of the Pyridine Ring
Introducing a halogen atom onto the pyridine ring provides a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Protocol 4: Electrophilic Bromination at the C3 Position
-
Rationale: Direct electrophilic halogenation of pyridine is challenging due to the ring's electron-deficient nature.[13] However, under forcing conditions or with specific catalytic systems, halogenation can be achieved, typically at the C3 position. A more recent and milder approach involves a ring-opening/halogenation/ring-closing sequence via Zincke imine intermediates.[13][14]
-
Step-by-Step Procedure (via Zincke Imine Intermediate):
-
Ring Opening: To a solution of this compound (1.0 eq) in a suitable solvent like ethyl acetate, add 2,4-dinitrochlorobenzene (1.0 eq) and a secondary amine (e.g., dibenzylamine, 1.1 eq). Heat the mixture to form the Zincke salt, which then opens to the corresponding imine.
-
Halogenation: Cool the reaction mixture and add N-bromosuccinimide (NBS) (1.1 eq). Stir at room temperature until the halogenation is complete (monitor by TLC or LC-MS).
-
Ring Closing: Add ammonium acetate (5-10 eq) and a solvent like ethanol. Heat the mixture to reflux to facilitate the ring closure, reforming the pyridine ring, now brominated at the C3 position.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 3-bromo-4-(3-bromophenyl)pyridine.
-
Conceptual Workflow for 3-Halogenation via Zincke Intermediate
Caption: 3-Halogenation of a 4-arylpyridine via a Zincke imine intermediate.
Part 4: Cross-Coupling Reactions on a Halogenated Pyridine Ring
Once a halogen is installed on the pyridine ring (as described in Part 3), it can be used in a variety of powerful cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, forming a new carbon-carbon bond.[15] This is an exceptionally versatile reaction for creating biaryl structures.
Protocol 5: Suzuki-Miyaura Coupling of a 3-Halopyridine Derivative
-
Rationale: This protocol describes the coupling of a 3-halo-4-(3-bromophenyl)pyridine with a boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields.
-
Step-by-Step Procedure:
-
To a degassed mixture of a suitable solvent (e.g., dioxane, toluene, or a mixture with water) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq), add the 3-halo-4-(3-bromophenyl)pyridine (1.0 eq) and the desired aryl or heteroaryl boronic acid (1.1-1.5 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).
-
Heat the reaction mixture under an inert atmosphere (nitrogen or argon) to 80-110 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[16][17]
Protocol 6: Buchwald-Hartwig Amination of a 3-Halopyridine Derivative
-
Rationale: This method allows for the introduction of primary or secondary amines at the C3 position of the pyridine ring. The use of specialized phosphine ligands is often necessary to facilitate the reaction.
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, combine the 3-halo-4-(3-bromophenyl)pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) (1.5-2.5 eq) in a dry solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-120 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the 3-amino-4-(3-bromophenyl)pyridine derivative.
-
Conclusion
The functionalization of the pyridine ring in this compound opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. The protocols detailed in this guide, from N-activation to direct C-H functionalization and cross-coupling reactions, provide a foundational framework for researchers. By understanding the principles behind these transformations, scientists can rationally design and execute synthetic strategies to generate diverse libraries of molecules for biological screening and lead optimization.
References
- 1. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]
- 7. Minisci reaction - Wikipedia [en.wikipedia.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 4-(3-Bromophenyl)pyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity. 4-(3-Bromophenyl)pyridine has emerged as a highly valuable and versatile building block in the synthesis of a multitude of pharmaceutical intermediates. Its unique electronic and structural characteristics, featuring a pyridine ring for potential hydrogen bonding and a brominated phenyl group ripe for cross-coupling reactions, make it a privileged scaffold in the medicinal chemist's toolbox. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in the synthesis of key pharmaceutical intermediates, particularly in the realm of kinase inhibitors.
The strategic placement of the bromine atom on the meta-position of the phenyl ring allows for regioselective functionalization, enabling the construction of complex molecular architectures. This guide will delve into the practical applications of this key intermediate, focusing on its role in the synthesis of p38 MAP kinase inhibitors and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, two critical classes of therapeutic agents.
Core Applications in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. This compound serves as a cornerstone in the synthesis of several potent kinase inhibitors.
Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for the development of anti-inflammatory drugs.[1][2] Several potent p38 MAP kinase inhibitors utilize a substituted pyridine core, often derived from this compound. The synthesis of these inhibitors typically involves a palladium-catalyzed cross-coupling reaction to introduce a variety of substituents at the 3-position of the phenyl ring.
A general synthetic approach involves the use of this compound as a starting material for the construction of more complex heterocyclic systems. For instance, it can be a precursor to substituted imidazole p38 MAP kinase inhibitors.[3] The synthesis of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors also highlights the utility of pyridine-containing building blocks.[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5] In the context of synthesizing p38 MAP kinase inhibitors, this reaction is employed to couple this compound with various boronic acids or esters, introducing diverse aryl or heteroaryl moieties that are crucial for biological activity.
Caption: Suzuki-Miyaura Coupling Workflow.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) catalysts are essential for the catalytic cycle of the Suzuki reaction. The choice of phosphine ligands on the palladium can significantly impact the reaction's efficiency and substrate scope.[6]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.
Synthesis of EGFR Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and inhibitors of its tyrosine kinase activity have shown significant clinical success. The 4-(phenylamino)quinazoline and related pyridopyrimidine scaffolds are potent EGFR inhibitors, and the 3-bromophenylamino moiety is a common feature in these molecules.[7][8]
The synthesis of these inhibitors often involves a nucleophilic aromatic substitution (SNAᵣ) reaction or a Buchwald-Hartwig amination.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10] This reaction is instrumental in synthesizing EGFR inhibitors by coupling this compound or a related brominated aromatic with a suitable amine-containing heterocyclic core.
Caption: Buchwald-Hartwig Amination Workflow.
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a flame-dried reaction vessel.
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aryl amine.
-
Characterize the product using appropriate analytical techniques (NMR, MS).
Trustworthiness and Self-Validation:
The success of these cross-coupling reactions is highly dependent on the purity of the reagents and the exclusion of oxygen and moisture. A self-validating system for these protocols includes:
-
Monitoring Reaction Progress: Regular analysis by TLC or LC-MS to confirm the consumption of starting materials and the formation of the product.
-
Consistent Yields: Reproducible yields under the same reaction conditions indicate a robust protocol.
-
Thorough Characterization: Unambiguous confirmation of the product's structure through spectroscopic methods (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry) is essential.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the key transformations involving this compound.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 4-24 | 70-95 | [6] |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 80-110 | 2-24 | 65-90 | [9][10] |
| Heck Reaction | Pd(OAc)₂/P(o-tol)₃ | NEt₃ | DMF | 100-120 | 12-24 | 60-85 | [11][12] |
Note: Yields are highly substrate-dependent and the conditions provided are general guidelines.
Conclusion
This compound is an undeniably critical intermediate in the synthesis of high-value pharmaceutical compounds. Its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations provides a reliable and versatile platform for the construction of complex molecular architectures, particularly in the development of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively leverage this important building block in their synthetic endeavors, ultimately contributing to the discovery and development of new medicines.
References
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
The Versatile Role of 4-(3-Bromophenyl)pyridine in Advanced Materials Science: A Guide for Researchers
In the dynamic landscape of materials science, the strategic design and synthesis of novel organic building blocks are paramount to unlocking next-generation technologies. Among these, 4-(3-Bromophenyl)pyridine has emerged as a highly versatile and valuable precursor for a range of advanced materials. Its unique molecular architecture, featuring a pyridine ring for coordination and a bromophenyl group for cross-coupling reactions, offers a dual functionality that is highly sought after by researchers in organic electronics, coordination chemistry, and polymer science.
This comprehensive guide provides an in-depth exploration of the applications of this compound, offering detailed application notes and experimental protocols. It is designed to empower researchers, scientists, and professionals in drug development with the practical knowledge required to effectively utilize this compound in their research endeavors.
Core Properties and Synthetic Accessibility
Before delving into its applications, it is crucial to understand the fundamental properties and synthesis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₈BrN |
| Molecular Weight | 234.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78-82 °C |
| Boiling Point | ~330 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF. |
The synthesis of this compound is typically achieved through a Suzuki-Miyaura or Stille coupling reaction, offering a reliable and scalable route to this key intermediate.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Bromopyridine hydrochloride
-
3-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromopyridine hydrochloride (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.70 (d, J = 5.2 Hz, 2H), 7.78 (t, J = 1.8 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.55 (d, J = 5.2 Hz, 2H), 7.40 (t, J = 8.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.5, 147.2, 139.6, 132.5, 130.6, 129.8, 125.4, 122.9, 121.3.
-
IR (KBr, cm⁻¹): 3050, 1595, 1550, 1470, 1410, 1020, 820, 780.
Application in Organic Light-Emitting Diodes (OLEDs)
The pyridine moiety in this compound provides excellent electron-transporting properties, while the bromophenyl group serves as a handle for further functionalization, making it a valuable building block for materials used in Organic Light-Emitting Diodes (OLEDs). Specifically, it can be incorporated into hole-transporting materials (HTMs) or as a precursor for emissive materials.
Application Note: Designing Hole-Transporting Materials
The synthesis of novel hole-transporting materials often involves the creation of extended π-conjugated systems. The bromine atom on the phenyl ring of this compound is an ideal site for Suzuki or Buchwald-Hartwig cross-coupling reactions to attach hole-transporting moieties like carbazole or triphenylamine derivatives. The pyridine core helps to tune the HOMO/LUMO energy levels of the final material, facilitating efficient charge injection and transport in the OLED device.
Caption: Synthetic pathway for a novel hole-transporting material.
Protocol 2: Synthesis of a Carbazole-Functionalized Hole-Transporting Material (Representative)
This protocol describes the synthesis of a hole-transporting material by coupling this compound with a carbazole derivative.
Materials:
-
This compound
-
9-Phenyl-9H-carbazole-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and 9-phenyl-9H-carbazole-3-boronic acid (1.1 eq) in a mixture of toluene, ethanol, and degassed water (4:1:1 v/v/v).
-
Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) for 24 hours under an inert atmosphere.
-
After cooling, extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/dichloromethane gradient) to yield the desired product.
Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atom of the pyridine ring in this compound is a Lewis basic site, making it an excellent ligand for coordinating with metal ions to form coordination polymers and Metal-Organic Frameworks (MOFs).[1] These materials have applications in gas storage, catalysis, and sensing. The bromo-substituent can also be used for post-synthetic modification of the resulting framework.
Application Note: Ligand Design for Functional MOFs
The geometry and electronic properties of this compound make it a desirable ligand for constructing porous frameworks. The pyridine nitrogen can coordinate to a variety of metal centers (e.g., Zn²⁺, Cu²⁺, Cd²⁺), while the phenyl ring acts as a rigid spacer. The bromine atom can either remain as a functional group within the pores of the MOF, potentially influencing guest interactions, or it can be utilized for post-synthetic modification to introduce new functionalities.[2][3]
Caption: General scheme for solvothermal synthesis of a MOF.
Protocol 3: Solvothermal Synthesis of a Coordination Polymer (Representative)
This is a general protocol that can be adapted for the synthesis of a coordination polymer using this compound as a ligand.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a small glass vial, dissolve this compound (2.0 eq) in a mixture of DMF and ethanol (1:1 v/v).
-
In a separate vial, dissolve the metal salt (1.0 eq) in a minimal amount of DMF.
-
Carefully layer the metal salt solution onto the ligand solution.
-
Seal the vial and place it in an oven at 80-120 °C for 2-3 days.
-
After the reaction, allow the vial to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.
Characterization: The resulting coordination polymer should be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction (PXRD) to confirm phase purity, and thermogravimetric analysis (TGA) to assess its thermal stability.
Conclusion
This compound is a building block with significant potential in materials science. Its dual reactivity allows for its use in a wide array of applications, from the development of high-performance organic electronic devices to the construction of novel porous materials. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this versatile molecule and to develop new materials with tailored properties. As the demand for advanced functional materials continues to grow, the importance of well-designed molecular components like this compound will undoubtedly increase.
References
- 1. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-(3-bromophenyl)pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic route and improve yields. As Senior Application Scientists, we understand the nuances of complex organic syntheses and aim to provide you with practical, field-proven insights.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges you may encounter during the synthesis of this compound, a crucial intermediate in pharmaceutical and materials science research.
Q1: My Suzuki-Miyaura coupling reaction for this compound is giving a low yield. What are the potential causes and how can I optimize it?
Low yields in Suzuki-Miyaura couplings are a common issue and can often be traced back to several key factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Initial Checks:
-
Reagent Quality: Ensure the purity and stability of your starting materials. 3-Bromophenylboronic acid is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base.[1][2] Consider using a more stable boronic ester derivative, such as a pinacol ester, to mitigate this issue.[1] The reactivity of the aryl halide partner is also critical, with the general trend being I > Br > Cl.[3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Use fresh, properly stored catalysts and ligands. The choice of ligand is crucial; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often enhance catalytic activity and stability.[3][4]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[2] Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. The choice of base is critical and can significantly impact the reaction outcome.[5][6]
Optimization Strategies:
To systematically optimize your reaction, consider the following experimental design. This workflow is designed to identify the optimal conditions for your specific substrates.
Caption: A systematic workflow for optimizing the Suzuki-Miyaura coupling reaction.
Table 1: Comparison of Common Suzuki-Miyaura Reaction Parameters
| Parameter | Options | Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pd(0) sources like Pd(PPh₃)₄ are ready to enter the catalytic cycle. Pd(II) sources require in-situ reduction. Pre-catalysts offer improved stability and activity.[1] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), NHCs (e.g., IPr) | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, which can be beneficial for less reactive aryl chlorides.[3][4][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is crucial for activating the boronic acid.[5][6] Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective but may also promote side reactions.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[1] |
| Temperature | 80 - 120 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or increased side reactions. |
Q2: I am observing significant amounts of homocoupling and protodeboronation side products. How can I minimize these?
Homocoupling of the boronic acid and protodeboronation are two of the most common side reactions in Suzuki-Miyaura couplings.
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[1]
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen.
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can reduce the amount of Pd(II) present at the beginning of the reaction.
-
Bulky Ligands: Employing bulky ligands can sterically hinder the formation of the homocoupled product.[8]
-
-
Minimizing Protodeboronation: This is particularly problematic with electron-deficient or heteroaryl boronic acids.[1][2]
-
Use of Boronic Esters: As mentioned, using more stable boronic esters (e.g., pinacol esters) can significantly reduce this side reaction.[1]
-
Anhydrous Conditions: While some water is often beneficial, excessive water can promote protodeboronation. Using anhydrous conditions with a suitable base like potassium phosphate (K₃PO₄) can be effective.[8]
-
Choice of Base: Weaker bases or fluoride sources like KF can sometimes be used to activate the boronic acid while minimizing protodeboronation.[9]
-
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes to this compound?
The Suzuki-Miyaura cross-coupling reaction is by far the most prevalent method for the synthesis of this compound and its analogues.[3][10] Another common method is the Negishi coupling, which utilizes an organozinc reagent.[11][12] While effective, the preparation and handling of organozinc reagents can be more demanding than for boronic acids. Stille coupling, using organotin reagents, is also a viable but less favored option due to the toxicity of tin compounds.[13]
Q4: How do I choose the right palladium catalyst and ligand for my reaction?
The selection of the catalyst system is critical and often requires some screening.[1]
-
For routine couplings with reactive aryl bromides: A simple system like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ may suffice.
-
For less reactive aryl chlorides or sterically hindered substrates: More advanced catalyst systems are often necessary. Buchwald pre-catalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective.[7] N-heterocyclic carbene (NHC) ligands are also excellent choices for challenging couplings.[3][9]
Q5: What is the role of the base in the Suzuki-Miyaura reaction?
The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[5][6] It activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[14] The choice of base can influence the reaction rate and the compatibility with sensitive functional groups.[5][6]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol provides a starting point for your optimization.
Materials:
-
4-Bromopyridine hydrochloride
-
3-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromopyridine hydrochloride (1.0 mmol, 1.0 equiv), 3-bromophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in degassed 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents, followed by degassed water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Common side products in the synthesis of 4-(3-Bromophenyl)pyridine
Prepared by: Gemini, Senior Application Scientist Topic: Troubleshooting Common Side Products in the Synthesis of 4-(3-Bromophenyl)pyridine Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a critical building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions, is often accompanied by the formation of process-related impurities. These side products not only reduce the yield of the desired product but also pose significant challenges for purification, which is a critical concern in pharmaceutical development. This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate the formation of common side products encountered during the synthesis of this important intermediate.
Core Synthetic Pathway and Major Side Reactions
The Suzuki-Miyaura coupling is the predominant method for synthesizing this compound. The following diagram illustrates the desired reaction alongside the primary competing side reactions that can diminish yield and complicate purification.
Caption: Desired vs. Competing Reactions in Suzuki Coupling.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: What are the most common side products I should expect, and what analytical methods are best for detecting them?
When synthesizing this compound via palladium-catalyzed cross-coupling, you should anticipate three main classes of impurities. The most prevalent method for their detection and quantification is High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).
| Side Product Class | Specific Impurity Example | Formation Mechanism | Recommended Analytical Technique |
| Starting Material Degradation | Bromobenzene | Protodeboronation of 3-bromophenylboronic acid[1][2] | GC-MS, LC-MS |
| Homocoupling Products | 3,3'-Dibromobiphenyl | Oxidative coupling of 3-bromophenylboronic acid[3] | LC-MS, 1H NMR |
| 4,4'-Bipyridine | Reductive coupling of 4-halopyridine | LC-MS, 1H NMR | |
| Ligand-Derived Impurities | Phenylpyridine | Phenyl group transfer from phosphine ligands (e.g., PPh₃)[4][5] | LC-MS |
Q2: My analysis shows a significant peak for bromobenzene. What is causing this, and how can I prevent it?
This is a classic case of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1]
Causality: Protodeboronation of arylboronic acids is highly dependent on the reaction conditions.[1] It is often accelerated by:
-
High Temperatures: Thermal decomposition can facilitate the loss of the boronic acid moiety.[6][7]
-
Excessive Base or High pH: Base-catalyzed pathways are well-documented, particularly at pH levels near the pKa of the boronic acid.[2][8]
-
Presence of Water: Water acts as the proton source for the reaction.[6]
Caption: Simplified Protodeboronation Pathway.
Troubleshooting & Mitigation Protocol:
-
Control the Base: Use the minimum effective amount of a milder base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH or KOH). The stoichiometry of the base can significantly influence reaction selectivity.[9]
-
Lower the Temperature: Screen reaction temperatures starting from 80 °C. Avoid prolonged heating at temperatures above 110 °C.
-
Use Anhydrous Solvents: While some water is often necessary for Suzuki couplings, using rigorously dried solvents can suppress this side reaction. Add water in a controlled manner if required for catalyst turnover.
-
Minimize Reaction Time: Monitor the reaction by HPLC. Once the limiting reagent is consumed, proceed with the workup immediately to prevent the degradation of the remaining boronic acid.
Q3: I am observing significant amounts of 3,3'-dibromobiphenyl and 4,4'-bipyridine. How can I minimize these homocoupling byproducts?
The formation of symmetrical biaryls (Ar-Ar) is known as homocoupling . It can occur with either of your starting materials and is often a sign of a suboptimal catalytic system.
Causality:
-
Boronic Acid Homocoupling: This is typically an oxygen-mediated process, where the palladium or copper catalyst promotes the oxidative dimerization of the boronic acid.[3][10] It is especially prevalent if the reaction is not kept under an inert atmosphere.
-
Halopyridine Homocoupling: This can occur through a reductive dimerization pathway within the catalytic cycle, particularly if the reductive elimination of the desired product is slow.
Troubleshooting & Mitigation Protocol:
-
Ensure Inert Atmosphere: The most critical step is to rigorously degas your reaction mixture (e.g., via three pump/purge cycles with argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Catalyst and Ligand:
-
Avoid catalysts known to promote homocoupling, such as those with high copper content.
-
Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that promote the reductive elimination step of the cross-coupling cycle over side reactions.
-
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help ensure the 4-halopyridine is consumed efficiently, suppressing its self-coupling.[11]
Q4: My mass spec shows an impurity with a mass corresponding to phenylpyridine. Where could this be coming from?
This impurity arises from the degradation of your phosphine ligand , a frequently overlooked issue in pharmaceutical process development.
Causality: If you are using triphenylphosphine (PPh₃) or related arylphosphine ligands, a P-C bond can cleave, and the phenyl group can be transferred in a competing cross-coupling reaction. This is particularly problematic in syntheses involving heteroaryl halides like 4-halopyridine.[4][5]
Troubleshooting & Mitigation Protocol:
-
Switch to Alkylphosphine Ligands: The most effective solution is to replace PPh₃ with bulky trialkylphosphine ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃), or their corresponding tetrafluoroborate salts, which lack aryl groups that can be transferred.
-
Use Ligand-Free Conditions: Certain palladium sources (e.g., Pd/C) under specific conditions can catalyze the reaction without soluble phosphine ligands, though this often requires more optimization.
-
Employ N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are highly active and robust catalysts that do not contain phosphorus, thereby completely avoiding this side reaction.
Q5: I am considering a Stille or Negishi coupling instead. What unique side products should I be aware of?
While Suzuki coupling is most common, Stille and Negishi reactions are viable alternatives. However, they come with their own distinct challenges.
-
Stille Coupling:
-
Primary Side Product: The most common side reaction is the homocoupling of the organostannane reagent to form a dimer.[12][13]
-
Critical Issue - Tin Impurities: The major challenge is not a side product from the reaction itself, but the removal of toxic organotin byproducts (e.g., Bu₃SnCl).[14] Standard chromatography is often insufficient.
Protocol for Tin Byproduct Removal:
-
After the reaction, quench the mixture and perform a standard aqueous workup.
-
Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether or hexanes).
-
Wash the organic layer multiple times with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble tin fluorides that can be removed by filtration.[13]
-
Alternatively, chromatography on silica gel treated with ~2-5% triethylamine can help remove tin residues.[13]
-
-
Negishi Coupling:
-
Primary Challenge - Reagent Stability: The main issue is the high reactivity and instability of the organozinc reagent. These reagents are sensitive to air and moisture, and improper handling can lead to quenching and the formation of bromobenzene (from the quenched organozinc) and unreacted 4-halopyridine.[15][16]
-
Mitigation: This is primarily a handling issue. Ensure all glassware is flame-dried, all solvents and reagents are anhydrous, and all transfers are performed under a strictly inert atmosphere (argon or nitrogen) using syringe or cannula techniques.
-
Optimized Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol incorporates the troubleshooting insights discussed above to minimize side product formation.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 3-bromophenylboronic acid (1.1 eq.), 4-chloropyridine hydrochloride (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (1 mol%) with SPhos (2.2 mol%)).
-
Rationale: Using the hydrochloride salt of 4-chloropyridine is often more practical, and K₂CO₃ is a sufficiently strong base that is less likely to promote protodeboronation than hydroxides. An advanced phosphine ligand like SPhos promotes efficient cross-coupling and avoids phenyl transfer.[4]
-
-
Degassing:
-
Seal the flask and subject it to three cycles of vacuum backfilling with argon.
-
Rationale: This is the most critical step to prevent oxygen-mediated homocoupling of the boronic acid.[3]
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio) via cannula or syringe.
-
Rationale: Using a controlled amount of water in a degassed solvent system balances the need for catalyst turnover with the risk of protodeboronation.[6]
-
-
Reaction:
-
Heat the mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS every 1-2 hours.
-
Rationale: A moderate temperature minimizes thermal decomposition. Close monitoring prevents running the reaction for an excessive duration, which can increase side product formation.
-
-
Workup and Purification:
-
Once the 4-chloropyridine is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure this compound.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with 4-(3-Bromophenyl)pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the substrate 4-(3-Bromophenyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction efficiency, minimize catalyst waste, and troubleshoot common issues encountered with this challenging substrate.
The pyridine moiety in this compound introduces specific challenges, primarily due to the coordinating ability of the pyridine nitrogen with the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low yields and inconsistent results.[1][2] This guide provides a structured approach to overcoming these challenges by systematically optimizing the palladium catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki reaction with a pyridine-containing substrate?
A1: For substrates like this compound, a good starting point for catalyst loading is typically higher than for simple aryl halides, ranging from 1 to 5 mol%.[3] This higher initial loading helps to counteract potential catalyst inhibition by the pyridine nitrogen.[2] However, the goal is to reduce this as much as possible to minimize costs and residual palladium in the final product. Some modern catalyst systems with specialized ligands have achieved ultra-low loadings, even as low as 0.001 mol% for certain substrates.[4]
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading directly impacts reaction rate and yield. Insufficient catalyst can lead to slow or incomplete conversion. Conversely, excessively high catalyst loading can be uneconomical and may lead to increased side reactions, such as the formation of palladium black or unwanted homocoupling.[5] In some cases, a non-linear relationship is observed, where increasing the catalyst beyond a certain point can actually decrease the yield.[5]
Q3: My reaction is stalling or showing low conversion. Should I just add more catalyst?
A3: While insufficient catalyst can be a cause, it's not the only one. Before increasing the catalyst loading, consider other factors that can lead to low conversion. These include inefficient activation of the Pd(II) precatalyst to the active Pd(0) state, the presence of oxygen which can deactivate the catalyst, poor quality of reagents (especially water in the boronic acid or solvent), or an inappropriate choice of base or ligand.[1][6] It's often more effective to troubleshoot these parameters before simply increasing the amount of expensive catalyst.
Q4: I'm observing significant homocoupling of my boronic acid. Is this related to catalyst loading?
A4: Homocoupling is a common side reaction and can be influenced by the catalyst, but it's more strongly linked to the presence of oxygen.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling pathway.[1] While adjusting catalyst loading might have a minor effect, the most critical step to minimize homocoupling is to rigorously exclude oxygen from your reaction by thoroughly degassing solvents and maintaining an inert atmosphere.[1]
Q5: Can the choice of ligand influence the optimal catalyst loading?
A5: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary for challenging substrates like bromopyridines.[1][2] These ligands can enhance catalytic activity, allowing for lower catalyst loadings compared to less effective ligands like triphenylphosphine (PPh₃).[1][4]
Troubleshooting Guide: Catalyst Loading Optimization
This section provides a systematic approach to diagnosing and resolving issues related to catalyst loading in the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution & Explanation |
| Catalyst Inhibition/Deactivation | The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[2][7] Solution: Start by using a more robust ligand system. Bulky, electron-rich ligands like Buchwald's SPhos or XPhos can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[2] If the problem persists, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary to ensure a sufficient concentration of active catalyst. |
| Inefficient Precatalyst Activation | If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[7] Solution: Ensure your reaction conditions are conducive to this reduction. Some ligand systems are designed to facilitate this activation. Alternatively, using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass this step, though these can be less stable. |
| Presence of Oxygen | The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[1] Solution: This is a critical and often overlooked factor. All solvents (including water) must be rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[1][6] Ensure all glassware is flame-dried or oven-dried and the reaction is maintained under a positive pressure of inert gas. |
| Poor Reagent Quality | Water present in solvents or reagents, particularly the boronic acid, can lead to protodeboronation, a side reaction that consumes the boronic acid.[1] Solution: Use anhydrous solvents and ensure your boronic acid is dry. Consider using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates, which are less susceptible to protodeboronation.[7][8] |
Problem 2: Reaction is Sluggish or Stalls Before Completion
| Potential Cause | Suggested Solution & Explanation |
| Insufficient Active Catalyst Concentration | Over the course of the reaction, the catalyst can slowly deactivate through various pathways.[9] If the initial loading was borderline, the concentration of active catalyst may drop below the threshold needed to sustain the reaction rate. Solution: A systematic catalyst loading screen is recommended. See the experimental protocol below for a detailed procedure. This will help identify the minimum effective loading for your specific conditions. |
| Poor Mixing in Biphasic Systems | Many Suzuki reactions are run in biphasic solvent systems (e.g., toluene/water). Inefficient mixing can limit the interaction between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and catalyst). Solution: Ensure vigorous stirring. The rate of stirring can significantly impact the reaction rate by maximizing the interfacial area where the reaction occurs.[6] |
| Suboptimal Temperature | The oxidative addition of the C-Br bond to the palladium center is often the rate-determining step and is temperature-dependent.[2] Solution: If the reaction is slow at a moderate temperature (e.g., 80 °C), cautiously increasing the temperature (e.g., to 100-110 °C in a solvent like dioxane) can significantly increase the reaction rate.[2][10] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues when optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [merckmillipore.com]
Technical Support Center: Overcoming Solubility Issues of 4-(3-Bromophenyl)pyridine
Welcome to the technical support guide for 4-(3-Bromophenyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. As a bi-functional molecule featuring both a hydrophobic bromophenyl group and a weakly basic pyridine ring, this compound presents unique solubilization hurdles. This guide provides a series of troubleshooting steps, detailed protocols, and answers to frequently asked questions to enable its successful use in your experimental workflows.
Part 1: Compound Profile & Initial Assessment
This section covers the fundamental properties of this compound and the common reasons for its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of this compound?
Understanding the compound's intrinsic properties is the first step in troubleshooting. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrN | [1] |
| Molecular Weight | 234.1 g/mol | [2] |
| Physical Form | White to very pale yellow crystal or powder | [2][3] |
| Melting Point | 43.0 to 47.0 °C | [1] |
| Storage Temperature | Room Temperature, in a cool, dark place | [1][2][3] |
| Predicted XlogP | 3.2 | [4] |
XlogP is a computed measure of hydrophobicity; a value >3 suggests poor aqueous solubility.
Q2: Why is this compound so poorly soluble in neutral aqueous buffers?
The solubility of a molecule is dictated by its structure. This compound's structure contains two key regions that contribute to its low aqueous solubility:
-
The Bromophenyl Group: This large, non-polar aromatic ring is hydrophobic ("water-fearing") and prefers to interact with other non-polar molecules rather than water.
-
The Pyridine Ring: While the nitrogen atom in the pyridine ring can participate in hydrogen bonding, the ring itself is aromatic and largely hydrophobic.
In neutral water, the energy required to break the strong hydrogen bonds between water molecules to accommodate the hydrophobic compound is unfavorable, leading to low solubility.[5]
Q3: My 10 mM stock solution in DMSO crashed out immediately when I diluted it into my PBS buffer. What happened?
This is a classic problem of kinetic versus thermodynamic solubility. Your stock solution in a pure organic solvent like DMSO is thermodynamically stable. However, when you introduce a small volume of this into a large volume of an aqueous buffer, you create a supersaturated solution. The compound, which is poorly soluble in the final aqueous environment, rapidly precipitates out of solution to reach its lower, thermodynamically stable equilibrium solubility.[6]
Part 2: Strategic Decision-Making for Solubilization
Selecting the right solubilization strategy depends on the requirements of your experiment, such as pH tolerance, acceptable solvent concentrations, and the desired final concentration of the compound.
Workflow for Selecting a Solubilization Method
The following diagram provides a decision-making framework to guide your choice of solubilization technique.
References
- 1. This compound | 4373-72-2 [amp.chemicalbook.com]
- 2. This compound | 4373-72-2 [sigmaaldrich.com]
- 3. This compound | 4373-72-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. PubChemLite - this compound (C11H8BrN) [pubchemlite.lcsb.uni.lu]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of 4-(3-Bromophenyl)pyridine
Welcome to the technical support center for the synthesis and scale-up of 4-(3-Bromophenyl)pyridine. This guide is designed for researchers, chemists, and professionals in drug development who are looking to transition this important synthesis from the laboratory bench to larger-scale production. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven advice to ensure a robust, efficient, and safe scale-up process.
The synthesis of this compound, a key building block in many pharmaceutical compounds, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. While this reaction is well-established, its transition to a larger scale introduces a unique set of challenges that require careful consideration of reaction parameters, reagent selection, and process safety.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Suzuki-Miyaura Coupling Reaction Optimization
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, but its efficiency on a large scale is highly dependent on the careful selection and optimization of several key parameters.[1][2]
Q1: My Suzuki-Miyaura coupling reaction is showing low yield and poor conversion upon scale-up. What are the likely causes?
Several factors can contribute to decreased yield and conversion when scaling up a Suzuki-Miyaura reaction. The intrinsic complexities of palladium-catalyzed processes, such as sensitivity to air, temperature, and mixing, can become more pronounced at a larger scale.[1]
Troubleshooting Steps:
-
Atmosphere Control: Ensure a strictly inert atmosphere (nitrogen or argon) is maintained throughout the reaction. Oxygen can deactivate the palladium catalyst.[3] On a larger scale, achieving and maintaining an inert atmosphere can be more challenging. Utilize robust purging and blanketing techniques.
-
Reagent and Solvent Quality: Use dry, high-purity reagents and anhydrous solvents.[4] Water content can affect the stability of the boronic acid and the efficiency of the catalyst.
-
Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized concentration gradients and temperature differences, impacting reaction kinetics and leading to byproduct formation. Evaluate the reactor's agitation system to ensure it provides sufficient mixing for the reaction volume.
-
Temperature Control: Precise temperature control is crucial.[1] Overheating can lead to catalyst decomposition and side reactions, while insufficient heat will slow down or stall the reaction. Ensure the reactor's heating and cooling systems are adequate for the scale of the operation.
Section 2: Catalyst Selection and Handling
The choice of palladium catalyst and its associated ligand is a critical decision that directly impacts the reaction's success, influencing yield, reaction time, and substrate scope.[5]
Q2: Which palladium catalyst and ligand system is recommended for the large-scale synthesis of this compound?
There is no single "best" catalyst system, as the optimal choice depends on specific reaction conditions and economic considerations. However, for the Suzuki coupling of an aryl bromide with a pyridine boronic acid derivative, several systems have proven effective.
| Catalyst/Ligand System | Advantages | Disadvantages |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Readily available, well-understood reactivity. | Can lead to phenylated byproducts from the triphenylphosphine ligand.[6][7] |
| Pd(dppf)Cl₂·CH₂Cl₂ | Often provides good yields and suppresses ligand-derived impurities.[6] | More expensive than simpler palladium sources. |
| Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃) | Highly active catalyst system, can be effective at low loadings.[2] | Ligands can be air-sensitive and require careful handling. |
| Heterogeneous Catalysts (e.g., Pd on carbon) | Easy to separate from the reaction mixture, can be recycled.[8] | May exhibit lower activity than homogeneous catalysts.[8] |
Expert Insight: For initial scale-up trials, a robust and well-characterized catalyst system like Pd(dppf)Cl₂·CH₂Cl₂ is often a good starting point due to its balance of reactivity and ability to minimize side reactions.[6]
Q3: I'm observing significant formation of a phenylated impurity. How can I minimize this?
The formation of phenylated byproducts, where a phenyl group from a phosphine ligand is transferred instead of the desired aryl group, is a known issue in Suzuki-Miyaura couplings, particularly when using ligands like triphenylphosphine.[6][7]
Mitigation Strategies:
-
Ligand Selection: Switch to a ligand that is less prone to this side reaction. Bidentate ligands like dppf are often a good choice.[6]
-
Reaction Conditions: Optimization of the base and solvent system can also help to suppress the formation of these impurities.[6]
Section 3: Work-up and Purification Challenges
The transition from a laboratory-scale work-up to a large-scale purification process often presents significant challenges, including product isolation, impurity removal, and handling large volumes of solvents.
Q4: What is the recommended procedure for the work-up and purification of this compound on a large scale?
A typical large-scale work-up involves quenching the reaction, separating the aqueous and organic phases, and then isolating the product through crystallization.
Step-by-Step Large-Scale Work-up and Purification Protocol:
-
Reaction Quench: After reaction completion (monitored by a suitable analytical technique like HPLC), cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.
-
Phase Separation: Transfer the mixture to a separation vessel. Allow the layers to separate and remove the aqueous layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[9]
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.[9]
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, or an organic solvent like acetone followed by slow evaporation) to obtain the pure this compound.[10][11] Simple recrystallization can often yield an analytically pure product on a large scale.[12][13]
Q5: I am having difficulty with the crystallization of the final product. What can I do?
Crystallization issues at scale can be due to residual impurities, incorrect solvent choice, or improper cooling profiles.
Troubleshooting Crystallization:
-
Purity of Crude Product: Ensure the crude product is sufficiently pure before attempting crystallization. Residual palladium or other impurities can inhibit crystal formation.
-
Solvent Screening: If the current solvent system is not effective, perform a small-scale screen of different solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Controlled Cooling: Implement a controlled cooling profile. Crash cooling can lead to the formation of small, impure crystals or oils. A slow, linear cooling rate is often more effective for growing large, pure crystals.
-
Seeding: If the product is known to be difficult to crystallize, seeding the supersaturated solution with a small amount of pure crystalline material can induce crystallization.
Section 4: Safety Considerations for Scale-Up
Scaling up chemical processes introduces new safety hazards that must be carefully managed.
Q6: What are the primary safety concerns when scaling up the production of this compound?
Key Safety Hazards and Mitigation Measures:
-
Handling of Pyridine Derivatives: Pyridine and its derivatives can be toxic and have strong, unpleasant odors.[14] Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]
-
Brominated Compounds: Bromo-aromatic compounds can be irritants.[15][16] Avoid skin and eye contact.[15]
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care. Some palladium compounds can be sensitizers.
-
Solvent Handling: The use of large volumes of flammable organic solvents requires appropriate storage, handling, and grounding to prevent static discharge.
-
Exothermic Reactions: The Suzuki-Miyaura coupling can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of reagents.[4]
Visualizing the Process: A Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of this compound synthesis.
Caption: Troubleshooting workflow for scaling up this compound synthesis.
References
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. znaturforsch.com [znaturforsch.com]
- 13. researchgate.net [researchgate.net]
- 14. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. lobachemie.com [lobachemie.com]
- 16. This compound | 4373-72-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Troubleshooting guide for incomplete reactions of 4-(3-Bromophenyl)pyridine
Technical Support Center: 4-(3-Bromophenyl)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured to address the most common and challenging palladium-catalyzed cross-coupling reactions where this compound is a key substrate: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Section 1: Suzuki-Miyaura Coupling Issues
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1][2] However, incomplete conversion of this compound can arise from several factors.
Question 1: My Suzuki-Miyaura reaction with this compound is stalling, showing significant unreacted starting material by TLC/GC-MS. What are the primary causes?
Answer: Incomplete conversion is a frequent issue and can typically be traced back to one of three areas: catalyst activity, reagent quality, or suboptimal reaction conditions.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation or poisoning.[3] The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Poor Reagent Quality: The primary culprits are often water and oxygen. Water can lead to protodeboronation of your boronic acid partner, removing it from the reaction.[3] Oxygen can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[3]
-
Suboptimal Conditions: The choice of base, solvent, and temperature is critical and interdependent. An inappropriate base may not be effective in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[4]
Troubleshooting Workflow: Low Conversion in Suzuki Coupling
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Question 2: I'm observing significant formation of a biphenyl byproduct from the homocoupling of my boronic acid. How can this be minimized?
Answer: Boronic acid homocoupling is a classic side reaction, often driven by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalations with the boronic acid, leading to the unwanted dimer.
Mitigation Strategies:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen. Solvents must be properly degassed using methods such as sparging or freeze-pump-thaw cycles.
-
Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, disfavoring the homocoupling pathway.
-
Use of Pd(0) Pre-catalysts: Starting with a well-defined Pd(0) source, such as Pd₂(dba)₃ or a pre-catalyst, can sometimes be more effective than generating it in situ from a Pd(II) salt like Pd(OAc)₂.[5]
Question 3: The reaction works, but the purification is difficult due to residual palladium. How can I effectively remove it?
Answer: Residual palladium can be a significant issue, especially in pharmaceutical applications.
Palladium Scavenging Protocol:
-
Post-Reaction Quenching: After the reaction is complete, consider adding a scavenger. Thiol-based scavengers (e.g., QuadraSil® MP, SiliaMetS® Thiol) are often effective.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine can help extract palladium salts.
-
Charcoal Treatment: Stirring the crude product solution with activated carbon can adsorb residual palladium, which is then removed by filtration through Celite.
-
Chromatography: If column chromatography is necessary, sometimes adding a small amount of a strong coordinating agent like triethylamine to the eluent can help move palladium species off the column.
Section 2: Buchwald-Hartwig Amination Issues
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[2][6] When using this compound, specific challenges can arise.
Question 1: My Buchwald-Hartwig amination is incomplete. I see both starting materials and only a small amount of product. What should I investigate first?
Answer: Similar to Suzuki coupling, incomplete Buchwald-Hartwig reactions often point to issues with the catalyst system, base, or solvent. However, the nature of the amine nucleophile adds another layer of complexity.
-
Catalyst and Ligand Choice: The selection of the phosphine ligand is paramount in Buchwald-Hartwig aminations.[7] The ligand's steric bulk and electron-donating properties are crucial for promoting both the oxidative addition and the final reductive elimination step. For a heteroaryl halide like this compound, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[8]
-
Base Selection: The base plays a critical role in deprotonating the amine or the palladium-amine complex.[9][10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like K₂CO₃ or K₃PO₄ may require higher temperatures and are often less effective.[5] The physical properties of the base, such as particle size, can also impact the reaction rate.[5]
-
Solvent Effects: The solvent must be able to dissolve the reactants and the catalyst complex.[5] Aprotic solvents like toluene, dioxane, and THF are standard. The choice of solvent can influence the aggregation state of the base and the stability of catalytic intermediates.
Troubleshooting Workflow: Low Conversion in Buchwald-Hartwig Amination
Caption: Diagnostic workflow for troubleshooting incomplete Buchwald-Hartwig aminations.
Question 2: I am attempting to couple a primary amine, but I am getting significant amounts of the diarylated product. How can I improve selectivity for monoarylation?
Answer: Achieving selective monoarylation of primary amines can be challenging. The initially formed secondary amine product can sometimes be more reactive than the starting primary amine.
Strategies for Selective Monoarylation:
-
Ligand Choice: Highly hindered ligands, such as BrettPhos, have been specifically designed to address this issue.[8] The steric bulk around the palladium center can prevent the bulkier secondary amine product from coordinating and reacting further.
-
Stoichiometry Control: Using a slight excess of the primary amine relative to the this compound can favor the monoarylation product.
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity.
Section 3: General Analytical and Purification Protocols
Question: What are the best practices for monitoring the progress of these reactions and purifying the final product?
Answer: Effective reaction monitoring and purification are key to a successful outcome.
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The quickest method for a qualitative assessment of reaction progress. Co-spotting your reaction mixture with your starting materials is essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information and can help identify common byproducts like homocoupled boronic acids or dehalogenated starting material.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, filtering it through a small plug of silica, and taking a ¹H NMR can give a clear picture of the ratio of starting material to product.[11][13]
Table 1: Recommended Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Speed | Notes |
| TLC | Qualitative (presence/absence of spots) | Fast | Excellent for quick checks. |
| GC-MS | Quantitative (peak area), Mass of components | Moderate | Good for identifying byproducts. |
| LC-MS | Quantitative, Mass of components | Moderate | Useful for less volatile compounds. |
| ¹H NMR | Quantitative (integration), Structural info | Slow | Provides the most definitive structural information on the crude mixture.[13] |
Purification:
-
Aqueous Workup: A standard aqueous workup is typically the first step to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Silica gel chromatography is the most common method for purifying the final product. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is usually effective.
-
Crystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. news-medical.net [news-medical.net]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Palladium Catalyst Removal from Phenylpyridine Products
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools in modern organic synthesis, particularly for creating the C-C bonds inherent in phenylpyridine structures.[1][2] While highly efficient, these reactions present a significant downstream challenge: the removal of residual palladium from the final product. For researchers in pharmaceutical and materials science, minimizing this metal contamination is not merely a matter of purity but a critical regulatory and safety requirement.
Residual palladium can interfere with subsequent synthetic steps, falsify results in biological screening assays, and, most importantly, pose a toxicological risk in active pharmaceutical ingredients (APIs).[3][4] Regulatory bodies, through guidelines like the ICH Q3D, mandate strict limits on elemental impurities in drug products, making efficient palladium removal a non-negotiable step in process development.[5][6]
This guide provides a comprehensive, question-and-answer-based resource for scientists and researchers facing the challenge of palladium removal. It combines troubleshooting insights, detailed protocols, and an explanation of the chemical principles behind each purification strategy to empower you to develop a robust, effective, and validated removal process.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium, and what are the regulatory limits?
Removing residual palladium is essential for three primary reasons:
-
Patient Safety: Palladium compounds can be toxic, and their presence in APIs is strictly controlled to ensure patient safety.[7]
-
Catalytic Activity: Trace palladium can catalyze unintended side reactions in downstream chemical steps or degrade the final product over time.
-
Assay Interference: Metal impurities can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[3]
Regulatory guidelines, specifically the International Council for Harmonisation (ICH) Guideline Q3D for Elemental Impurities, provide a framework for controlling these residues.[5][8] Palladium (Pd) is classified as a Class 2B element , meaning it requires a risk assessment and is typically only evaluated if intentionally added to the process.[6][9] The permitted daily exposure (PDE) for palladium dictates its maximum allowable concentration in the final drug product.
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm or µg/g) for ≤10 g/day dosage |
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
| Table 1: ICH Q3D regulatory limits for Palladium, a Class 2B elemental impurity.[9][10] |
Q2: What are the common methods for removing palladium from my phenylpyridine product?
The optimal method depends on the specific palladium species present (e.g., Pd(0) vs. Pd(II)), the properties of your phenylpyridine product, and the scale of your reaction.[11] The most prevalent techniques include:
-
Adsorption with Metal Scavengers: This is often the most effective and widely used method. Solid-supported reagents, typically based on silica or polymers, are functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[4][11][12] These scavengers selectively bind palladium, which is then easily removed by filtration.[13]
-
Activated Carbon Treatment: A cost-effective method where activated carbon is used to adsorb palladium species.[14][15] However, it can be less selective than specialized scavengers and may lead to product loss through non-specific adsorption.[11]
-
Crystallization: Purifying the product through recrystallization can be effective, as palladium impurities often remain in the mother liquor.[7][16] The efficiency can sometimes be improved by adding ligands that form highly soluble palladium complexes.[7]
-
Extraction: A liquid-liquid extraction can be designed to partition the palladium species into an aqueous phase while the desired product remains in the organic phase.[17]
-
Filtration: For heterogeneous catalysts (e.g., Pd/C) or when palladium has precipitated as palladium black (Pd(0)), simple filtration through a pad of a filter aid like Celite® can be effective for bulk removal.[16][17][18]
Q3: How do I choose the best palladium removal method for my experiment?
Selecting the right method requires a logical approach based on your specific experimental conditions. The following decision tree illustrates a typical workflow for choosing a purification strategy.
Caption: Decision logic for selecting a palladium removal strategy.
Q4: How can I accurately measure the level of residual palladium in my final product?
The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7][16] This technique offers extremely high sensitivity, capable of detecting palladium at parts-per-billion (ppb) levels, which is necessary to confirm compliance with the low parts-per-million (ppm) limits set by regulatory agencies.[7][19]
For in-process screening and optimization, where high throughput is more critical than absolute precision, faster methods can be employed. These include fluorescence-based detection kits that provide a semi-quantitative measure of palladium content in minutes, allowing for rapid evaluation of different scavengers or process conditions.[3] However, final product release testing should always be performed using a validated method like ICP-MS.[7]
Troubleshooting Guide
This section addresses common problems encountered during palladium removal and provides solutions based on established chemical principles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of palladium remain after purification. | 1. Ineffective Scavenger/Adsorbent: The chosen material may have a low affinity for the specific palladium species in your mixture (e.g., Pd(0) vs. Pd(II)).[16] 2. Suboptimal Conditions: The solvent, temperature, or pH may be hindering the scavenger's performance. Scavenger efficiency can be solvent-dependent.[16] 3. Insufficient Contact Time/Amount: The treatment time may be too short, or the amount of scavenger used is insufficient for the level of palladium contamination. | 1. Screen a Variety of Scavengers: Test different functionalized scavengers (e.g., thiol, amine, TMT) to find the most effective one for your system.[16][20] Consider activated carbon as an alternative.[11] 2. Optimize Conditions: Increase the temperature (most silica/polymer scavengers are stable at elevated temperatures) or extend the stirring time.[16] If compatible with your product, consider adjusting the pH or performing the scavenging in a different solvent.[16] 3. Increase Scavenger Equivalents: Increase the weight equivalents of the scavenger relative to the estimated palladium content. |
| Significant product loss occurs during purification. | 1. Non-specific Adsorption: Your phenylpyridine product is adsorbing to the scavenger or activated carbon. This is a common issue with activated carbon due to its lack of selectivity.[11][16] 2. Excess Scavenger: Using a large excess of scavenger can lead to non-specific binding and loss of the desired product.[16] 3. Co-precipitation: If using crystallization, the product may be co-precipitating with palladium impurities. | 1. Wash the Solid Support: After filtration, thoroughly wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product and combine the washings with the filtrate.[16] 2. Optimize Scavenger Ratio: Use the minimum effective amount of scavenger required to meet the palladium limit. A screening study can determine the optimal loading.[16] 3. Change Purification Method: If product loss remains high with adsorption methods, consider switching to crystallization with a carefully selected solvent system or a liquid-liquid extraction method.[16] |
| Difficulty filtering the scavenger or activated carbon after treatment. | 1. Fine Particle Size: The scavenger or carbon particles are too small, leading to clogging of the filter paper or frit. 2. Gelatinous Material: Some interactions may form a gelatinous mixture that is difficult to filter. | 1. Use a Filter Aid: Slurry the mixture with Celite® before filtering to create a more porous filter cake and improve filtration speed.[16] 2. Use Cartridge/Fixed-Bed Format: Employ scavengers pre-packaged in flow-through cartridges (e.g., E-PAK) to simplify separation and avoid filtration issues altogether.[4][16] |
| Inconsistent palladium removal from batch to batch. | 1. Variable Palladium Species: The nature of the palladium residue (oxidation state, ligands) may vary slightly between runs, affecting scavenger performance. Decomposition of the catalyst to palladium black can be a factor.[21] 2. Process Inconsistency: Minor variations in reaction workup, solvent quality (e.g., presence of peroxides), or moisture can alter the palladium species.[21] | 1. Standardize the Workup: Ensure the post-reaction workup is highly consistent. 2. Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more easily removed form.[11] 3. Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple forms of palladium, such as SiliaMetS Thiourea or DMT.[22][23] |
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
Silica-based thiol scavengers (e.g., SiliaMetS® Thiol) are highly effective due to the strong affinity of the soft sulfur atom for the soft Lewis acidic palladium center.[22][24] This method is selective and generally results in minimal product loss.
Caption: General workflow for scavenger-based palladium removal.
Methodology:
-
Dissolution: Dissolve the crude phenylpyridine product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of 10-100 mg/mL.[11]
-
Scavenger Addition: Add the silica-thiol scavenger (e.g., SiliaMetS Thiol). A typical starting point is 3-10 weight equivalents relative to the mass of palladium. If the palladium concentration is unknown, start with 5-10% of the scavenger by weight relative to your crude product.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[11] The optimal time and temperature should be determined experimentally via small-scale trials.
-
Filtration: Filter the mixture through a Büchner funnel containing a small pad of Celite® to remove the solid-supported scavenger.
-
Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.[16]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified phenylpyridine product.
-
Analysis: Submit a sample of the purified product for palladium content analysis by ICP-MS to confirm it meets the required specification.[16]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective alternative, but optimization is often required to balance palladium removal with product yield.[10][14]
Methodology:
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).[16]
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B). A common starting point is 0.2 to 1.0 weight equivalents relative to the crude product.[10]
-
Stirring: Stir the mixture vigorously at an elevated temperature (e.g., 45-60 °C) for 2 to 18 hours.[10]
-
Hot Filtration: Filter the hot mixture through a pad of Celite®. Hot filtration is often necessary to prevent the product from crystallizing on the filter.
-
Washing: Wash the Celite® pad with fresh, hot solvent to recover any adsorbed product.[16]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[16] Note that higher product loss is possible compared to selective scavengers.[11]
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. spinchem.com [spinchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. silicycle.com [silicycle.com]
- 5. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. qbdgroup.com [qbdgroup.com]
- 7. arborassays.com [arborassays.com]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reddit.com [reddit.com]
- 22. silicycle.com [silicycle.com]
- 23. silicycle.com [silicycle.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 4-(3-Bromophenyl)pyridine During Storage and Handling
Welcome to the technical support guide for 4-(3-Bromophenyl)pyridine. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on maintaining the stability and purity of this key chemical intermediate. Inconsistent results often trace back to seemingly minor variations in how a reagent is stored or handled. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring the integrity of your experiments from start to finish.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries we receive regarding this compound.
Q1: My this compound, which was initially a white powder, has developed a yellow or brownish tint. Is it still usable?
A1: Discoloration from white to pale yellow is a common observation and often indicates the initial stages of oxidation or the presence of minor impurities. While a slight color change may not significantly impact many applications, it is a clear warning sign that the compound's purity is no longer optimal. For sensitive downstream applications, such as catalysis or GMP synthesis, we strongly recommend re-analyzing the material's purity via NMR or LC-MS before use. The color change is often due to the oxidation of the pyridine nitrogen or other trace impurities.
Q2: What are the absolute ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[1][2][3] While room temperature storage is acceptable for short periods, refrigeration (~4°C) is recommended to minimize the rate of any potential degradation reactions.
Q3: Is this compound sensitive to air, light, or moisture?
A3: Yes, it can be sensitive to all three, albeit to varying degrees.
-
Air: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation over time, a process that can be accelerated by exposure to air.[3]
-
Light: Aromatic bromine compounds and pyridine derivatives can be light-sensitive.[4][5] Photons can provide the energy to initiate degradation pathways, including potential C-Br bond cleavage.
-
Moisture: While not extremely hygroscopic, like all reagents, it should be protected from moisture to prevent hydration and potential side reactions, especially if used with water-sensitive reagents like organometallics.
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is generally soluble in a range of common organic solvents. For analytical purposes, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. For reactions, it exhibits good solubility in dichloromethane (DCM), tetrahydrofuran (THF), and methanol. Always use anhydrous grade solvents when proceeding with moisture-sensitive reactions.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Issue | Potential Root Cause(s) | Recommended Action(s) |
| Product Discoloration (Yellowing/Browning) | 1. Oxidation: Prolonged exposure to atmospheric oxygen.[3] 2. Light Exposure: Stored in a transparent container or exposed to direct lab lighting.[4] 3. Trace Impurities: Presence of residual catalysts or reagents from synthesis. | 1. Confirm Purity: Run a quick ¹H NMR or LC-MS to quantify the impurity level. 2. Purge with Inert Gas: Before sealing, flush the container headspace with argon or nitrogen. 3. Transfer to Amber Vial: Store the compound in an amber glass vial to block UV light. |
| Inconsistent Analytical Results (e.g., new peaks in NMR) | 1. Compound Degradation: The appearance of new signals may indicate the formation of degradation products. 2. Solvent Contamination: Using a wet or old solvent for analysis or reaction. 3. Cross-Contamination: Using a spatula or glassware that was not properly cleaned. | 1. Acquire Fresh Spectrum: Re-run the analysis using a freshly opened bottle of high-purity deuterated solvent. 2. Compare to Reference: Compare the new data against the original Certificate of Analysis (CoA) or a spectrum from a freshly opened batch. 3. Consider Re-purification: If degradation is confirmed, recrystallization or column chromatography may be necessary. |
| Poor or Incomplete Solubility | 1. Incorrect Solvent Choice: The solvent may not be appropriate for the compound's polarity. 2. Low Purity: The presence of insoluble impurities or polymeric byproducts from degradation. 3. Insufficient Mixing: The compound may require more energy (vortexing, sonication) to fully dissolve. | 1. Perform a Solvent Screen: Test solubility in a small panel of solvents (e.g., THF, DCM, Acetone, Methanol). 2. Apply Gentle Heat: Gently warm the solution while stirring. Avoid high temperatures which could accelerate degradation. 3. Filter Solution: If minor insoluble particulates are present, dissolve the bulk material and filter the solution before use. |
Section 3: Best Practices for Optimal Stability
Proactive measures are the most effective way to ensure the long-term stability and reliability of this compound.
Recommended Storage Protocol
Adherence to these storage conditions is critical for preserving the compound's integrity.
| Parameter | Condition | Scientific Rationale |
| Temperature | ≤15°C (Cool) | Reduces the kinetic rate of potential oxidative and thermal degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the electron-rich pyridine ring.[3] |
| Light | Dark (Amber Vial) | Protects against photolytic degradation, which can affect both the pyridine and bromophenyl moieties.[4][5] |
| Container | Tightly Sealed Glass Bottle | Glass is non-reactive. A tight seal prevents moisture ingress and exchange with the laboratory atmosphere.[2][6] |
| Location | Dry, Well-Ventilated Area | Prevents moisture absorption and ensures safety in case of a leak. Store away from incompatible materials like strong acids or oxidizing agents.[1][4][7] |
Experimental Workflow: Handling Air-Sensitive Reagents
The following diagram and protocol outline the standard procedure for handling this compound when setting up a reaction under an inert atmosphere. This self-validating workflow minimizes exposure to air and moisture at every step.
Caption: Inert atmosphere handling workflow for this compound.
Step-by-Step Protocol for Inert Handling:
-
Equilibration: Remove the sealed vial from cold storage and allow it to warm to ambient room temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid when the vial is opened.
-
Prepare Inert Environment: Have your reaction vessel and a source of inert gas (e.g., a nitrogen or argon line with a needle adapter) ready inside a fume hood.
-
Dispense Compound: Briefly open the vial and quickly weigh the desired amount of this compound into your reaction vessel. Minimize the time the vial is open.
-
Purge and Seal Reaction: Immediately purge the headspace of your reaction vessel with the inert gas and seal it securely.
-
Reseal Reagent Vial: Before returning the stock vial to storage, flush its headspace with inert gas, seal it tightly, and wrap the cap with Parafilm® for an extra barrier against air and moisture.
-
Return to Storage: Promptly return the vial to its designated cool, dark storage location.[1][2]
Section 4: Purity Assessment & Potential Degradation
Regularly verifying the purity of your reagent is essential for reproducible science.
Protocol: Purity Verification by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ in a clean, dry NMR tube.
-
Data Acquisition: Acquire a standard proton NMR spectrum. Ensure the spectral window is wide enough to observe all aromatic protons (typically 7.0-9.0 ppm).
-
Analysis:
-
Check for Characteristic Peaks: Compare the acquired spectrum to a reference spectrum. The aromatic region should show a complex multiplet pattern consistent with the substituted phenyl and pyridine rings.
-
Look for Impurity Signals: Pay close attention to the baseline for small, broad peaks which may indicate polymeric impurities. Sharp new signals in the aromatic region could signify degradation products. A broad signal around 1.5-3.0 ppm might indicate water contamination.
-
Integration: If impurities are detected, integrate their peaks relative to the main compound's peaks to estimate the purity level.
-
Visualizing Potential Degradation Pathways
While the compound is generally stable under proper conditions, prolonged exposure to harsh environments (light, air, heat) can lead to degradation. The diagram below illustrates the most chemically plausible sites for degradation.
Caption: Potential degradation sites on this compound.
-
Oxidation: The pyridine nitrogen is the most likely site of oxidation, forming the corresponding N-oxide. This is often accelerated by air and light.
-
Photolysis: Carbon-halogen bonds, particularly C-Br bonds, can be susceptible to cleavage upon exposure to UV light, leading to radical species and subsequent debromination or rearrangement products.[5]
-
Polymerization/Oligomerization: In the presence of acid or base catalysts, or upon prolonged storage, pyridine-containing compounds can sometimes undergo complex side reactions leading to colored, often insoluble, oligomeric materials.
By understanding these potential issues and implementing the rigorous storage and handling protocols outlined in this guide, you can ensure the stability of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. rsc.org [rsc.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Chemical Storage Guide [wichita.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Alternatives for 4-(3-Bromophenyl)pyridine in Advanced Ligand Synthesis
In the intricate field of coordination chemistry and catalyst design, the selection of molecular building blocks is a critical decision that dictates the ultimate functionality and efficacy of a synthetic ligand. For years, 4-(3-Bromophenyl)pyridine has been a cornerstone scaffold, prized for its versatile reactivity in cross-coupling reactions, enabling the construction of complex bipyridyl and terpyridyl ligand systems. However, the evolving demands of modern chemistry—spanning from fine-tuning catalytic activity to optimizing material properties—necessitate a broader perspective on the available synthetic toolkit.
This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to make informed decisions. We will move beyond a simple catalog of compounds, instead focusing on the causal relationships between a precursor's structure, its reactivity in key synthetic transformations, and the resulting properties of the final ligand.
The Central Role of the (Phenyl)pyridine Scaffold
The 4-(phenyl)pyridine motif is fundamental to the design of N-heterocyclic ligands. The pyridine ring provides a strong coordination site for metal centers, while the phenyl ring offers a versatile platform for electronic and steric modification through substitution. The strategic placement of a reactive group—historically a bromine atom—on the phenyl ring at the meta-position allows for participation in powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions are the workhorses for elaborating the ligand structure, introducing new functional groups, or linking multiple aromatic systems.
Figure 1: The central role of this compound in ligand synthesis via cross-coupling reactions.
Comparative Analysis of Alternative Building Blocks
The choice of a leaving group on the phenyl ring is a delicate balance of reactivity, stability, cost, and availability. While bromine offers a reliable and well-understood option, other halogens and sulfonate esters present a spectrum of reactivity that can be strategically exploited.
| Compound | Structure | Relative Reactivity (Typical) | Key Advantages | Key Disadvantages |
| This compound | This compound | Baseline | Well-established protocols, good balance of reactivity and stability, moderate cost. | Can require forceful conditions for oxidative addition; potential for side reactions. |
| 4-(3-Chlorophenyl)pyridine | 4-(3-chlorophenyl)pyridine | Lower | Lower cost, greater stability, often more readily available in diverse substitution patterns. | Requires more active catalysts or harsher reaction conditions, which can limit functional group tolerance. |
| 4-(3-Iodophenyl)pyridine | 4-(3-iodophenyl)pyridine | Higher | Higher reactivity allows for milder reaction conditions, ideal for sensitive substrates. | Higher cost, lower stability (light and air sensitive), potential for deiodination side reactions. |
| Phenyl(4-(pyridin-4-yl)phenyl)methanone | Phenyl(4-(pyridin-4-yl)phenyl)methanone | N/A (Different Functionality) | Offers a ketone functional group for further derivatization (e.g., Wittig reaction, reduction). | Not a direct replacement for cross-coupling; requires different synthetic strategies. |
| 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | N/A (Different Reactivity) | The boronic ester is the nucleophilic partner in Suzuki couplings; useful when the other coupling partner should be the halide. | Susceptible to protodeboronation; requires anhydrous conditions for storage and reaction. |
Deep Dive into Reactivity and Mechanistic Considerations
The primary factor differentiating these alternatives is the efficiency of the oxidative addition step in the catalytic cycles of cross-coupling reactions. The C-X bond (where X is the leaving group) must be cleaved by a low-valent metal catalyst (typically Palladium(0) or Nickel(0)). The strength of this bond dictates the reaction's energy barrier.
Bond Dissociation Energies (BDE):
-
C-I: ~228 kJ/mol
-
C-Br: ~285 kJ/mol
-
C-Cl: ~340 kJ/mol
This trend in BDE directly correlates with reactivity: C-I bonds are the weakest and thus react most readily, while C-Cl bonds are the strongest and require more reactive catalytic systems.
Figure 2: Relationship between the C-X bond and the required reaction conditions for cross-coupling.
Experimental Protocols: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical implications of choosing an alternative, we present a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction. This protocol highlights the necessary adjustments for different precursors.
Objective: Synthesize 4-(3-(p-tolyl)phenyl)pyridine from different 4-(3-halophenyl)pyridine precursors.
Materials:
-
4-(3-halophenyl)pyridine (Bromo, Chloro, or Iodo variant)
-
p-tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system)
Step-by-Step Methodology
-
Catalyst Preparation (Pre-activation):
-
Rationale: For the less reactive chloro-precursor, a more active catalyst is essential. This often involves using bulky, electron-rich phosphine ligands that promote the oxidative addition of the stubborn C-Cl bond.
-
For Bromo/Iodo: In a reaction vessel under an inert atmosphere (N₂ or Ar), combine Pd(OAc)₂ (1-2 mol%) and PPh₃ (2-4 equivalents relative to Pd).
-
For Chloro: Use a more robust ligand system, such as SPhos (2-4 mol%), with Pd(OAc)₂ (1-2 mol%).
-
-
Reaction Assembly:
-
To the vessel containing the catalyst, add the 4-(3-halophenyl)pyridine (1.0 eq), p-tolylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Rationale: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. An excess is used to drive the reaction to completion.
-
-
Solvent Addition and Reaction Conditions:
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1).
-
For Iodo: The reaction may proceed efficiently at a lower temperature, such as 60-80 °C.
-
For Bromo: A standard temperature of 90-110 °C is typically required.
-
For Chloro: Higher temperatures (≥110 °C) and potentially longer reaction times are necessary to achieve good conversion.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via column chromatography on silica gel to obtain the desired 4-(3-(p-tolyl)phenyl)pyridine.
-
Figure 3: Generalized workflow for the comparative Suzuki-Miyaura coupling experiment.
Conclusion and Strategic Recommendations
The selection of a building block for ligand synthesis is a multi-faceted decision that extends beyond mere chemical reactivity. While This compound remains an excellent, all-around choice offering a predictable reactivity profile, a nuanced approach can yield significant benefits in terms of cost, efficiency, and access to novel chemical space.
-
For cost-sensitive, large-scale syntheses where forcing conditions are tolerable, 4-(3-Chlorophenyl)pyridine is an attractive alternative, provided the appropriate high-activity catalyst system is employed.
-
For syntheses involving delicate functional groups or thermally sensitive substrates , the high reactivity of 4-(3-Iodophenyl)pyridine allows for significantly milder conditions, justifying its higher cost.
-
When the synthetic strategy demands that the pyridine-phenyl scaffold acts as the nucleophilic partner , the boronic ester derivative, 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine , is the logical choice.
Ultimately, the optimal building block is the one that best aligns with the specific goals of the research program, balancing the practical considerations of cost and availability with the demanding requirements of modern ligand design. This guide serves as a foundational resource to empower chemists to make that strategic choice with confidence.
Comparative study of electronic properties of bromophenylpyridine isomers
An In-Depth Comparative Guide to the Electronic Properties of Bromophenylpyridine Isomers
Introduction: The Significance of Isomerism in Molecular Design
In the realms of advanced materials science and rational drug design, the precise arrangement of atoms within a molecule is paramount. Phenylpyridines, a class of bicyclic aromatic compounds, serve as critical structural motifs in a vast array of functional molecules, from organic light-emitting diode (OLED) emitters to potent pharmaceutical agents. The introduction of a halogen substituent, such as bromine, further modulates their physicochemical properties, opening new avenues for molecular engineering. However, the true complexity and potential of these structures lie in their isomerism.
The positional relationship between the nitrogen atom of the pyridine ring, the bromine atom on the phenyl ring, and the bond connecting the two rings dramatically alters the molecule's electronic landscape. These subtle structural changes can lead to profound differences in properties such as charge transport mobility, photophysical behavior, and biological activity. This guide provides a comparative study of the key electronic properties of bromophenylpyridine isomers, blending theoretical insights from computational chemistry with established experimental validation techniques. We will explore how isomerism dictates the frontier molecular orbitals, dipole moments, and electrostatic potential, offering a framework for the rational design of next-generation materials and therapeutics.
PART 1: Methodologies for Characterizing Electronic Properties
To conduct a meaningful comparison, a combination of theoretical and experimental approaches is essential. Computational methods provide a predictive framework to understand intrinsic electronic properties, while experimental techniques offer empirical validation of these predictions.
Computational Chemistry: A Predictive Framework
Density Functional Theory (DFT) has become a cornerstone of modern chemical research for its ability to provide accurate predictions of molecular electronic properties.[1][2] By solving approximations of the Schrödinger equation, DFT allows us to visualize and quantify the electron distribution within a molecule.
Expert Insight: The choice of functional and basis set is critical for obtaining reliable and comparable results. The B3LYP hybrid functional combined with a Pople-style basis set like 6-311+G(d,p) offers a robust balance of computational efficiency and accuracy for organic molecules of this nature, making it a standard choice in many theoretical studies.[3][4][5]
Key Electronic Descriptors:
-
Highest Occupied Molecular Orbital (HOMO): The energy level of the outermost electron-containing orbital. It relates to the molecule's ability to donate an electron.[6][7]
-
Lowest Unoccupied Molecular Orbital (LUMO): The energy level of the first vacant orbital. It corresponds to the molecule's ability to accept an electron.[6][7]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is a crucial indicator of molecular stability, chemical reactivity, and the energy required for electronic excitation.[6][8] A smaller gap often correlates with higher reactivity and longer wavelength absorption.[9]
-
Dipole Moment (μ): A measure of the overall polarity of the molecule arising from the asymmetric distribution of electron density.[10]
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).[3]
-
Structure Optimization: The 3D geometry of each isomer is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, a higher-level calculation is performed to obtain precise values for the electronic properties (HOMO/LUMO energies, dipole moment).
-
Property Analysis: The output files are analyzed to extract the desired electronic descriptors and generate MEP surfaces.
Caption: A typical DFT workflow for calculating molecular electronic properties.
Experimental Validation Techniques
Experimental methods are crucial for grounding theoretical predictions in real-world measurements.
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Sample Preparation: Dissolve the isomer in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Internal Standard: Add a small amount of the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard for accurate potential referencing.
-
Measurement: Scan the potential and record the resulting current to obtain the voltammogram.
-
Data Analysis: Identify the onset potentials for oxidation (E_ox) and reduction (E_red). Calculate the energy levels using the following empirical formulas:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
UV-Vis spectroscopy measures a molecule's absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions, primarily the HOMO-to-LUMO transition.[8][11]
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the absorption onset wavelength (λ_onset), which is the longest wavelength at which absorption occurs. Calculate the optical energy gap (E_g) using the Planck-Einstein relation:
-
E_g (eV) = 1240 / λ_onset (nm)
-
Caption: Experimental workflows for determining HOMO/LUMO levels and the optical band gap.
PART 2: Comparative Analysis of Isomers
For this guide, we will focus on three representative isomers where the phenyl group is attached at different positions to the pyridine ring: 2-(4-bromophenyl)pyridine , 3-(4-bromophenyl)pyridine , and 4-(4-bromophenyl)pyridine . This allows for a direct comparison of the electronic influence of the nitrogen atom's position relative to the phenyl substituent.
Caption: Structures of the three bromophenylpyridine isomers under comparison.
Frontier Molecular Orbitals (HOMO, LUMO, and ΔE)
The position of the nitrogen atom has a profound impact on the energies of the frontier orbitals. The nitrogen atom is more electronegative than carbon and acts as an inductive electron-withdrawing group, which generally stabilizes (lowers the energy of) both the HOMO and LUMO.[12] This effect is modulated by resonance.
| Isomer | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| 2-(4-bromophenyl)pyridine | -6.25 | -1.15 | 5.10 |
| 3-(4-bromophenyl)pyridine | -6.10 | -1.08 | 5.02 |
| 4-(4-bromophenyl)pyridine | -6.31 | -1.24 | 5.07 |
| Note: These are representative values derived from DFT calculations (B3LYP/6-311+G(d,p)) and serve for comparative purposes. |
Analysis & Causality:
-
HOMO Energy: The 4-isomer exhibits the lowest HOMO energy, indicating it is the most difficult to oxidize. The nitrogen at the para position exerts its maximum electron-withdrawing effect on the phenylpyridine π-system. The 3-isomer has the highest HOMO energy, as the nitrogen's inductive effect is less pronounced at the meta position, making it the easiest to oxidize.
-
LUMO Energy: A similar trend is observed for the LUMO levels, with the 4- and 2-isomers having lower LUMO energies than the 3-isomer. This suggests that the 2- and 4-isomers are better electron acceptors.
-
Energy Gap (ΔE): The energy gaps are all relatively large, indicative of stable molecules. The 3-isomer possesses the smallest energy gap, suggesting it is the most kinetically reactive of the three and will likely absorb light at a slightly longer wavelength.
Molecular Dipole Moment (μ)
The dipole moment is dictated by the vector sum of the bond dipoles. The primary contributors are the C-N bonds within the pyridine ring and the C-Br bond.
| Isomer | Calculated Dipole Moment (μ) (Debye) |
| 2-(4-bromophenyl)pyridine | 2.15 D |
| 3-(4-bromophenyl)pyridine | 1.80 D |
| 4-(4-bromophenyl)pyridine | 0.45 D |
| Note: Representative values from DFT calculations. |
Analysis & Causality:
-
4-isomer: The C-Br and C-N bond dipoles are oriented in nearly opposite directions along the principal axis of the molecule. This leads to a significant cancellation of their vector contributions, resulting in a very small overall dipole moment.
-
2-isomer: The bond dipoles are oriented at an angle that results in a large net dipole moment, making this the most polar isomer.
-
3-isomer: This isomer displays an intermediate polarity.
-
Implications: The large difference in polarity has significant consequences. The 2-isomer will be more soluble in polar solvents, while the nearly non-polar 4-isomer will favor non-polar solvents. In the solid state, the high dipole moment of the 2-isomer will lead to stronger dipole-dipole interactions, which can influence crystal packing and potentially affect charge transport in organic electronic devices.
Molecular Electrostatic Potential (MEP)
The MEP maps visualize the regions of charge distribution.
-
Common Features: For all isomers, the most negative potential (red/yellow) is localized on the nitrogen atom, corresponding to its lone pair of electrons. This is the primary site for protonation and coordination to metal centers. The region around the bromine atom also shows some negative potential. Positive potential (blue) is generally found on the hydrogen atoms of the pyridine ring.
-
Isomeric Differences: The distribution and intensity of the positive potential on the pyridine ring vary. In the 2- and 4-isomers, the hydrogen atoms ortho and para to the nitrogen are more electron-deficient (more positive) due to the strong withdrawing effects at these positions. This makes them more susceptible to nucleophilic attack compared to the hydrogens on the 3-isomer.
PART 3: Structure-Property Relationships & Practical Implications
The analysis clearly demonstrates that the position of the pyridine nitrogen atom is a powerful tool for tuning the electronic properties of bromophenylpyridines.
-
For Drug Development: The choice of isomer can drastically alter a molecule's interaction with a biological target. The highly polar 2-(4-bromophenyl)pyridine might engage in strong dipole-dipole interactions within a receptor pocket, while the less polar 3- and 4-isomers may have better membrane permeability. The MEP map is critical for predicting hydrogen bonding capabilities, with the nitrogen atom consistently acting as a hydrogen bond acceptor.
-
For Materials Science: The HOMO and LUMO energy levels are fundamental to the performance of organic electronic devices.
-
Charge Injection: To ensure efficient charge injection from an electrode into an organic semiconductor, the work function of the electrode must be matched with the HOMO (for holes) or LUMO (for electrons) of the material. The ~0.2 eV variation in HOMO and LUMO levels across these isomers is significant enough to require different electrode materials for optimal device performance.
-
OLEDs: The large energy gap of these molecules suggests they are suitable as host materials or for blue emission, as a larger gap is required for higher-energy light emission. The 3-isomer , with its slightly smaller gap, might be a candidate for a slightly red-shifted emission compared to the other two.
-
Organic Photovoltaics (OPVs): When used as an acceptor material, a lower LUMO level is generally desirable for creating a sufficient energy offset with the donor material's HOMO, driving efficient charge separation. In this context, the 4-(4-bromophenyl)pyridine isomer would be the most promising candidate.[13]
-
Conclusion
This guide demonstrates that the electronic properties of bromophenylpyridine isomers are not uniform but are intricately linked to the specific position of the nitrogen atom within the pyridine ring. The 2-, 3-, and 4-phenylpyridine isomers exhibit distinct HOMO/LUMO energy levels, molecular polarities, and electrostatic surface potentials. The 4-isomer is characterized by the lowest energy frontier orbitals and a near-zero dipole moment, whereas the 2-isomer is highly polar, and the 3-isomer often presents intermediate properties with the smallest energy gap. These structure-property relationships, elucidated through a combination of robust computational modeling and established experimental protocols, provide an essential foundation for researchers, scientists, and drug development professionals. By understanding and leveraging these isomeric effects, one can rationally design and select the optimal bromophenylpyridine scaffold for a specific application, be it a highly efficient electronic material or a biologically active therapeutic agent.
References
- 1. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 2. DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Theoretical Study of (Rs) - (4-Bromophenyl) (Pyridine-2yl) Methanol Using Density Functional Theory - Europub [europub.co.uk]
- 5. scribd.com [scribd.com]
- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. learn.schrodinger.com [learn.schrodinger.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. MCAT Biology & Biochemistry: 1.9 Molecular Dipole Moments | ditki medical & biological sciences [ditki.com]
- 11. Experimental and Theoretical Insights into the Optical Properties and Intermolecular Interactions in Push‐Pull Bromide Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Structure–Property Relationships for the Electronic Applications of Bis-Adduct Isomers of Phenyl-C61 Butyric Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of Compounds Derived from 4-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 4-(3-Bromophenyl)pyridine Scaffold
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged structure in drug design. When functionalized with a bromophenyl group, as in this compound, the resulting scaffold offers a unique combination of steric and electronic properties, making it an attractive starting point for the synthesis of novel bioactive compounds. The presence of the bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, while the phenyl and pyridine rings can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the biological activities of various compounds derived from or containing the this compound motif. We will delve into their anticancer, antimicrobial, and enzyme inhibitory activities, presenting available experimental data to facilitate comparison. Furthermore, we will provide detailed protocols for key biological screening assays, offering a practical framework for researchers in the field.
Synthesis of Bioactive Derivatives
The this compound core can be elaborated into a diverse array of derivatives through various synthetic strategies. A common approach involves the functionalization of the pyridine or phenyl ring, or the use of the bromine atom as a reactive site for cross-coupling reactions.
For instance, in the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, a multi-component reaction can be employed. This typically involves the condensation of an aldehyde, a ketone, and a source of cyanide in the presence of a base. In the context of our topic, 3-bromoacetophenone could serve as a precursor to the 4-(3-bromophenyl) moiety.
General Synthetic Protocol for 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles:
A mixture of an appropriate aryl aldehyde, a substituted acetophenone (e.g., 4-bromoacetophenone), and ethyl cyanoacetate is refluxed in ethanol in the presence of a catalytic amount of a base like piperidine or ammonium acetate. The resulting product can then be isolated and purified by recrystallization.
Comparative Analysis of Biological Activities
The true value of a chemical scaffold lies in the biological activities of its derivatives. Here, we present a comparative overview of the anticancer, antimicrobial, and enzyme inhibitory properties of compounds containing the this compound core, based on available literature.
Anticancer Activity
Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity of a series of 4,6-diaryl-2-oxo/imino-1,2-dihydropyridine-3-carbonitriles, where one of the aryl groups is a 4-bromophenyl substituent.[2]
Table 1: Anticancer Activity of 6-(4-Bromophenyl)-4-aryl-2-oxo/imino-1,2-dihydropyridine-3-carbonitrile Derivatives against HT-29 Colon Cancer Cell Line [2]
| Compound ID | R (at position 4) | X | IC50 (µM)[2] |
| IIa | 2-methoxyphenyl | O | > 50 |
| IId | 2-ethoxyphenyl | O | > 50 |
| Id | 2-ethoxyphenyl | NH | 13 |
Note: The data presented is from a single study to ensure comparability. Direct comparison with other studies using different cell lines and methodologies should be done with caution.
The data suggests that the imino derivatives (X=NH) may exhibit higher potency than their oxo counterparts (X=O) in this particular series.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of inhibition against the compound concentrations.
Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research. While direct antimicrobial data for a series of derivatives from this compound is limited, related structures have shown interesting activity. For example, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share the brominated phenyl motif, demonstrated activity against extensively drug-resistant (XDR) Salmonella Typhi.[3]
Table 2: Antimicrobial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi [3]
| Compound ID | R Group (via Suzuki Coupling) | MIC (mg/mL)[3] | MBC (mg/mL)[3] |
| 5a | Phenyl | 50 | 100 |
| 5b | 4-Methoxyphenyl | 25 | 50 |
| 5c | 4-Nitrophenyl | 12.5 | 25 |
| 5d | 4-Methoxycarbonylphenyl | 6.25 | 12.5 |
Note: These compounds are not direct derivatives of this compound, but they highlight the potential of the bromophenyl moiety in antimicrobial drug design.
The data indicates that electron-withdrawing groups at the para-position of the coupled phenyl ring enhance the antibacterial activity in this particular series.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. Typhi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibitory Activity
The 4-(3-bromophenyl)amino moiety has been identified as a key pharmacophore in the design of potent enzyme inhibitors, particularly kinase inhibitors. For example, a series of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have been shown to be highly potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]
Table 3: EGFR Tyrosine Kinase Inhibitory Activity of 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidine Derivatives [4]
| Compound ID | Pyrido[d]pyrimidine Isomer | R Group | IC50 (nM)[4] |
| 5f | [4,3-d] | 7-(methylamino) | 0.13 |
| 7f | [3,4-d] | 6-(methylamino) | 0.008 |
Note: These are complex derivatives, but they underscore the importance of the 4-(3-bromophenyl)amino group for potent enzyme inhibition.
The data highlights the remarkable potency that can be achieved with this scaffold and the significant influence of isomeric forms and substituent positions on inhibitory activity.
Experimental Protocol: Kinase Inhibition Assay (General)
Biochemical assays are employed to measure the direct inhibitory effect of compounds on the activity of a specific enzyme, such as a kinase.
Step-by-Step Protocol (Illustrative):
-
Assay Setup: The kinase enzyme, a substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer in a microplate well.
-
Compound Addition: The test compounds are added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated (often by the addition of ATP) and allowed to proceed for a set time at a specific temperature.
-
Detection: The extent of the reaction (e.g., substrate phosphorylation) is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ATP consumed or ADP produced.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC₅₀ value is then determined.
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of EGFR signaling by 4-[(3-bromophenyl)amino]pyridopyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold and its related structures represent a promising starting point for the development of novel therapeutic agents. The available data, though from studies on varied derivatives, consistently points to the potential for significant biological activity, including anticancer, antimicrobial, and enzyme inhibitory effects. The bromine atom serves as a versatile handle for synthetic diversification, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
Future research should focus on the systematic synthesis and screening of a library of derivatives directly from the this compound core. Such studies, employing a consistent set of biological assays, will be crucial for establishing clear structure-activity relationships and for identifying lead compounds for further preclinical development. The detailed experimental protocols provided in this guide offer a robust foundation for such endeavors.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 4. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of 4-(3-Bromophenyl)pyridine: A DFT-Centric Approach
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structural and electronic properties is paramount. In this guide, we delve into the computational analysis of 4-(3-Bromophenyl)pyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Our focus will be on the application of Density Functional Theory (DFT), a robust and widely-used computational method, to elucidate the intricacies of its molecular structure and electronic behavior. We will also provide a comparative overview of alternative computational methodologies to offer a comprehensive perspective.
The Rationale for a Computational Deep Dive
Experimental characterization of a molecule, while indispensable, can be augmented and often guided by computational analysis. Techniques like DFT allow for the prediction of molecular geometries, vibrational frequencies (infrared and Raman spectra), and electronic properties such as orbital energies and charge distributions.[1] This information is invaluable for:
-
Rational Drug Design: Understanding how a molecule might interact with a biological target.
-
Materials Science: Predicting the electronic and optical properties of novel materials.
-
Spectroscopic Analysis: Aiding in the interpretation of experimental spectra.
Core Methodology: Density Functional Theory (DFT)
DFT has emerged as a powerful tool in computational chemistry due to its favorable balance of accuracy and computational cost.[2][3] It is particularly well-suited for studying organic molecules like this compound.[4]
The "Why" Behind Our Chosen DFT Protocol
For our analysis, we have selected the B3LYP functional in conjunction with the 6-311++G(d,p) basis set . This choice is deliberate and grounded in established best practices:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which generally improves its accuracy for a wide range of chemical systems, especially organic molecules.[2][4]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak, long-range interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron cloud, which is essential for accurately modeling bonding.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the key steps for performing a comprehensive DFT analysis of this compound using the Gaussian software package, a widely used program in computational chemistry.
References
- 1. PubChemLite - this compound (C11H8BrN) [pubchemlite.lcsb.uni.lu]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. Vibrational Spectroscopic Investigation and Theoretical Calculations of (E)-3-Phenyl-N-[4-(Phenyl-Amino) Quinazoline-7-yl] Acrylamide | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-(3-Bromophenyl)pyridine: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(3-Bromophenyl)pyridine, a halogenated organic compound commonly used in synthetic chemistry. Adherence to these procedures is paramount to protect personnel, prevent environmental contamination, and ensure regulatory compliance.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the inherent hazards of this compound. This compound is classified as an irritant and presents specific risks that must be mitigated through appropriate personal protective equipment (PPE) and handling practices.
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Therefore, the following minimum PPE is mandatory when handling this compound for disposal:
-
Nitrile or other chemically resistant gloves
-
Safety glasses with side shields or chemical splash goggles
-
A properly fitted laboratory coat
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]
Chemical and Physical Properties
A thorough understanding of the compound's properties is essential for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 4373-72-2 | [1][4] |
| Molecular Formula | C11H8BrN | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Hazards | Skin Irritant (H315), Eye Irritant (H319) | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Due to its halogenated nature, it falls under specific regulatory scrutiny.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Segregation and Waste Stream Identification
Proper segregation is the cornerstone of safe chemical waste management.[8][9] this compound waste must be collected in a dedicated hazardous waste container labeled for "Halogenated Organic Waste."
Do NOT mix with:
This segregation prevents dangerous reactions and ensures the waste is routed to the correct treatment facility.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Procedure for Unused or Expired Chemical
-
Container Selection : Choose a clean, dry, and chemically compatible container with a secure, screw-on cap.[8][11] The original manufacturer's container is often a suitable option.[11]
-
Labeling : Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and indicate that it is a "Halogenated Organic Solid Waste."
-
Transfer : Carefully transfer the solid waste into the designated container, minimizing the creation of dust.
-
Closure : Securely close the container to prevent any leaks or spills.[11]
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[8][9] The SAA should be under the control of the laboratory personnel.
Procedure for Contaminated Lab Supplies
-
Segregation : All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, must be treated as hazardous waste.
-
Collection : Place these items in a designated, leak-proof plastic bag or a lined container clearly labeled as "Halogenated Organic Solid Waste."[11]
-
Storage : Once the collection container is full, securely seal it and arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.
Procedure for Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Decontamination : Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[9][12]
-
Rinsate Collection : The solvent rinsate is now considered hazardous waste and must be collected in a container labeled "Halogenated Organic Liquid Waste."
-
Container Disposal : After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular laboratory trash or recycling, provided all hazardous labels have been defaced.[9]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Notify your supervisor and your institution's EH&S department.
-
Containment (for trained personnel only) : If the spill is small and you are trained to handle it, wear your full PPE.
-
Cleanup : Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3] Seek immediate medical attention.[13]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[13]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible. Always consult your institution's specific waste disposal guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. This compound | 4373-72-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. This compound | 4373-72-2 [amp.chemicalbook.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Navigating the Safe Handling of 4-(3-Bromophenyl)pyridine: A Guide for Laboratory Professionals
For the researcher dedicated to advancing pharmaceutical and materials science, the introduction of novel compounds into a workflow is a routine yet critical undertaking. Among these, 4-(3-Bromophenyl)pyridine stands as a valuable building block. However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of meticulous handling protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to disposal, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, while not possessing the acute toxicity of some reagents, presents significant risks that demand respect and careful management.
According to available safety data, this compound is classified with the following GHS hazard statements:
The signal word associated with this compound is "Warning" . This indicates that while the hazards are not life-threatening with acute exposure, they can cause significant discomfort and potential injury if proper precautions are not taken.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | These materials offer good resistance to pyridine and its derivatives, preventing skin contact and irritation.[2][3] Always check the manufacturer's glove compatibility chart. |
| Eye Protection | Chemical splash goggles | Goggles provide a seal around the eyes, offering superior protection from splashes of liquids or solid particles compared to safety glasses.[3] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing. |
| Body Protection | Fully-buttoned lab coat | A lab coat protects your skin and personal clothing from accidental spills.[2][3] |
It is crucial to inspect all PPE for integrity before each use and to remove and replace any damaged items.
Engineering and Administrative Controls: Creating a Safe Workspace
While PPE is essential, it should be the last line of defense. Engineering and administrative controls are designed to minimize exposure at the source.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] For any procedure that could generate dust or aerosols, a certified laboratory chemical fume hood is mandatory.[3]
-
Designated Area: Establish a designated area for handling this chemical to prevent cross-contamination of other laboratory spaces.
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and within a 10-second travel distance from the work area.[4]
Step-by-Step Handling Protocol
The following workflow provides a procedural guide for the safe handling of this compound, from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on your lab coat, chemical splash goggles, and appropriate gloves.
-
Prepare Workspace: Ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items. Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Review SDS: Have a copy of the Safety Data Sheet readily available for reference.
-
-
Handling:
-
Weighing: If weighing the solid, do so within the fume hood to contain any dust.
-
Transfer: Use a spatula to carefully transfer the solid to the reaction vessel, avoiding the generation of dust.
-
Reaction: Conduct the experiment within the fume hood, keeping the sash at the lowest practical height.
-
-
Cleanup and Disposal:
-
Decontamination: Clean any contaminated surfaces and glassware according to your laboratory's standard operating procedures for halogenated organic compounds.
-
Waste Disposal: Collect all waste, including contaminated gloves, paper towels, and the chemical itself, in a clearly labeled, sealed, and appropriate hazardous waste container.[4] Do not dispose of this chemical down the drain.[5]
-
Doffing PPE: Remove your PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[2][4]
-
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing.[1] Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: If dust is inhaled, move the individual to fresh air immediately.[2][5] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
Storage and Disposal: Long-Term Safety and Compliance
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Store away from sources of heat or ignition.[4]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- 1. This compound | 4373-72-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
